(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZXXBTJHJISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031878 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102067-84-5 | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102067-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Structural Elucidation, and Pharmacological Profiling of Sappanone A from Caesalpinia sappan
Executive Summary
Caesalpinia sappan L. (Sappanwood) is a critical botanical source in traditional and modern pharmacognosy, yielding a unique class of phenolic compounds known as homoisoflavonoids[1]. Among these, (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , universally recognized as Sappanone A , has emerged as a high-value bioactive molecule. Characterized by an additional carbon atom in its core structure compared to standard isoflavonoids, Sappanone A possesses an α,β-unsaturated carbonyl moiety that acts as a critical pharmacophore for covalent protein interactions. This whitepaper provides a comprehensive, expert-level guide to the strategic isolation, structural validation, and mechanistic pharmacology of Sappanone A, designed for researchers and drug development professionals.
Chemical Identity & Botanical Source
Sappanone A (CAS: 102067-84-5) is predominantly localized in the dried heartwood of C. sappan[2]. Unlike highly polar glycosides, Sappanone A exists primarily as an aglycone, making it moderately polar. This physicochemical property dictates the extraction and purification strategy, requiring a transition from polar protic extraction to mid-polarity orthogonal chromatography[1].
Strategic Isolation and Purification Workflow
To achieve >98% purity required for rigorous in vitro and in vivo pharmacological assays, the isolation protocol must employ orthogonal separation techniques. The following methodology is designed as a self-validating system, ensuring that each step is analytically confirmed before progressing.
Causality of Solvent Selection & Methodological Choices
-
Initial Extraction (70% Ethanol/Methanol): A polar protic solvent is required to penetrate the dense, lignified matrix of the heartwood and disrupt hydrogen bonds, solubilizing the broad spectrum of phenolic compounds[1].
-
Liquid-Liquid Partitioning (Hexane → EtOAc): Hexane is used first to defat the extract, removing lipophilic sterols and waxes that cause emulsions and foul silica columns. Ethyl acetate (EtOAc) is then used because its mid-range polarity perfectly matches the partition coefficient of homoisoflavonoid aglycones, effectively separating them from highly polar polymeric tannins and glycosides left in the aqueous phase.
-
Sephadex LH-20 Chromatography: Traditional silica gel separates by polarity, but Sephadex LH-20 separates by molecular size and π-π aromatic interactions. This orthogonality is critical for separating Sappanone A from other homoisoflavonoids (like Brazilin) of similar polarity but different aromatic densities.
Step-by-Step Protocol
Step 1: Solid-Liquid Extraction
-
Pulverize 1.0 kg of dried C. sappan heartwood into a coarse powder to maximize surface area.
-
Reflux with 10 L of 70% Ethanol at 70°C for 2 hours. Repeat this process three times.
-
Validation: Evaporate a 1 mL aliquot; a deep red/brown crystalline residue confirms the extraction of phenolics. Filter the combined extracts and concentrate in vacuo at 40°C to yield the crude extract.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in 1 L of distilled water.
-
Partition sequentially with equal volumes of n-hexane (3x) to remove lipids, followed by EtOAc (3x).
-
Collect the EtOAc fraction and evaporate to dryness.
-
Validation: Perform Thin-Layer Chromatography (TLC) on the EtOAc fraction (Mobile phase: CHCl₃:MeOH 9:1). Sappanone A should appear as a distinct UV-active spot at 254 nm.
Step 3: Primary Fractionation (Silica Gel Column Chromatography)
-
Load the EtOAc extract onto a normal-phase silica gel column (100-200 mesh).
-
Elute using a step-gradient of Chloroform:Methanol (100:0 → 80:20 v/v).
-
Validation: Analyze every 5th fraction via TLC. Pool only the fractions exhibiting a dominant spot corresponding to the Rf value of the Sappanone A standard. This prevents downstream contamination from co-eluting chalcones.
Step 4: High-Resolution Purification
-
Apply the pooled fractions to a Sephadex LH-20 column, eluting isocratically with 100% Methanol.
-
For final polishing, subject the enriched fraction to Preparative HPLC (C18 column, Acetonitrile:Water gradient with 0.1% Formic Acid).
-
Validation: Final purity must be confirmed via Analytical HPLC-DAD (detection at 280 nm and 374 nm). A single sharp peak indicates >98% purity, validating the compound for biological assays[3]. (Note: High-Speed Counter-Current Chromatography (HSCCC) can also be employed as a solvent-saving alternative for one-step separation of homoisoflavonoids[4]).
Figure 1: Strategic isolation and purification workflow of Sappanone A from C. sappan.
Structural Elucidation & Physicochemical Properties
The structural identity of the isolated compound must be rigorously confirmed using spectroscopic techniques. The presence of the α,β-unsaturated carbonyl group in the A-ring is a critical identifier and is responsible for its interaction with viral neuraminidases and cellular kinases[5].
Table 1: Physicochemical & Structural Properties of Sappanone A [2][6]
| Property | Value / Description |
| IUPAC Name | (3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one |
| CAS Number | 102067-84-5 |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| UV λmax | 271 nm, 374 nm |
| Solubility | DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (5 mg/ml) |
| Mass Spectrometry (ESI) | m/z 283 [M-H]⁻ (Negative ion mode) |
Pharmacological Significance & Mechanistic Pathways
Sappanone A is a pleiotropic molecule. Its pharmacological efficacy is primarily driven by its ability to modulate oxidative stress and inflammatory cascades.
Mechanism of Action: Nrf2 Activation and NF-κB Inhibition
Sappanone A exhibits potent cardioprotective and hepatoprotective effects by modulating the Keap1-Nrf2 and NF-κB pathways[3][7]. Under oxidative stress (such as Myocardial Ischemia Reperfusion Injury), Sappanone A facilitates the dissociation of the Keap1-Nrf2 complex. Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1)[7]. Simultaneously, it suppresses the phosphorylation of the IKK/IκBα complex, trapping NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6)[6].
Figure 2: Dual regulatory mechanism of Sappanone A on Nrf2 activation and NF-κB inhibition.
Quantitative Pharmacological Metrics
Beyond its anti-inflammatory profile, Sappanone A demonstrates highly specific enzyme inhibition. It acts as a reversible noncompetitive inhibitor of viral neuraminidases[5] and covalently binds to Cys140 of IMPDH2[8].
Table 2: Summary of Biological Activities and Quantitative Metrics
| Target / Pathway | Bioactivity Metric | Mechanism of Action | Source |
| Viral Neuraminidase (H1N1) | IC₅₀ = 0.7 μM | Reversible noncompetitive inhibition (requires α,β-unsaturated carbonyl) | [5] |
| IMPDH2 | Kd = 3.944 nM | Covalent binding to Cys140 | [8] |
| Nrf2/HO-1 Pathway | Effective at 20 mg/kg (in vivo) | Keap1 dissociation, nuclear translocation | [7] |
| FGFR1 Kinase | 76.2% Inhibition at 10 μM | Direct kinase activity suppression | [6] |
| Macrophage NO Release | IC₅₀ = 4.12 μM | Suppression of iNOS transcription via NF-κB blockade | [8] |
Conclusion
Sappanone A represents a highly promising scaffold for drug discovery, particularly in the realms of antiviral therapeutics, cardioprotection, and anti-fibrotic treatments[3]. The transition from crude Caesalpinia sappan extract to a >98% pure pharmacological agent requires a deep understanding of its physicochemical properties, necessitating orthogonal chromatographic techniques. As research progresses, the structural modification of its α,β-unsaturated carbonyl moiety may yield even more potent analogs for clinical application.
References
-
National Center for Biotechnology Information. "Separation of Four Homoisoflavonoids From Caesalpinia Sappan by High-Speed Counter-Current Chromatography." PubMed. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9817274, Sappanone A." PubChem. Available at:[Link]
-
National Center for Biotechnology Information. "Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition." PubMed. Available at:[Link]
-
Shi, et al. "Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2." Dove Medical Press. Available at:[Link]
-
MDPI. "Sappanone A Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice." Antioxidants. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sappanone A | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homoisoflavonoids from Caesalpinia sappan displaying viral neuraminidases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Sappanone A |CAS:102067-84-5 Probechem Biochemicals [probechem.com]
The Enduring Therapeutic Promise of Chroman-4-Ones: A Comprehensive Technical Guide for Drug Discovery
The chroman-4-one scaffold, a privileged heterocyclic system, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent structural features, coupled with the versatility for chemical modification, have given rise to a vast and diverse library of derivatives with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core aspects of chroman-4-one chemistry, from synthesis to therapeutic application. We will explore the causal relationships behind synthetic strategies, dissect the mechanisms of action underpinning their biological effects, and provide a critical analysis of structure-activity relationships, all supported by robust experimental data and protocols.
The Architectural Blueprint: Synthesis of the Chroman-4-One Core
The construction of the chroman-4-one skeleton is a pivotal step in the journey towards novel therapeutics. A variety of synthetic methodologies have been developed, each with its own set of advantages and substrate scope. A particularly efficient and widely adopted method involves the base-promoted condensation of 2'-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition.[1] This approach, often enhanced by microwave irradiation, provides a direct and high-yielding route to a diverse range of 2-alkyl-substituted chroman-4-ones.[2][3][4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones[1][5]
This protocol outlines a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones, a class of derivatives with significant biological potential.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Corresponding aliphatic aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).[5]
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[1][5]
-
After cooling to room temperature, dilute the mixture with dichloromethane.[5]
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[1][5]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-substituted chroman-4-one.[1]
Causality in Experimental Design: The use of microwave irradiation significantly accelerates the reaction rate, leading to higher yields in shorter reaction times compared to conventional heating methods.[3][6] DIPA acts as a base to facilitate the initial aldol condensation between the acetophenone and the aldehyde. The subsequent acid and base washes are crucial for removing unreacted starting materials and byproducts, ensuring the purity of the final compound.
Unlocking Therapeutic Potential: A Spectrum of Biological Activities
Chroman-4-one derivatives have demonstrated a remarkable array of pharmacological effects, positioning them as promising candidates for the development of novel drugs targeting a range of diseases.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The cytotoxic effects of chroman-4-one derivatives against various cancer cell lines are well-documented.[7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
One of the key molecular targets for certain chroman-4-one derivatives is Sirtuin 2 (SIRT2) , a histone deacetylase that is overexpressed in several cancers.[8] Inhibition of SIRT2 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] For instance, 6,8-dibromo-2-pentylchroman-4-one has been identified as a potent and selective SIRT2 inhibitor with an IC50 value of 1.5 µM.[1]
Furthermore, some derivatives exert their anticancer effects by inducing oxidative stress. This leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels, ultimately triggering apoptosis and DNA damage in cancer cells.[7] The induction of apoptosis can also occur through the activation of intrinsic pathways involving the cleavage of PARP and the activation of caspases-9 and -3.[9]
Several studies have highlighted the ability of chroman-4-one derivatives to modulate critical signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway.[9] Specifically, some compounds have been shown to inhibit the pro-oncogenic ERK1/2 pathway while modulating the activity of p38 and JNK.[9]
Quantitative Anticancer Data:
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| (E)-3-(4-N,N-diethylaminobenzylidene)-2-phenylchroman-4-one | HL-60 | 8.36 | [10] |
| (E)-3-(4-N,N-diethylaminobenzylidene)chroman-4-one | HL-60 | 11.76 | [10] |
| 3-benzylideneflavanone derivative 1 | Colon Cancer Cell Lines | ~8-30 | [7] |
| 3-benzylideneflavanone derivative 3 | Colon Cancer Cell Lines | ~15-30 | [7] |
| 3-benzylideneflavanone derivative 5 | Colon Cancer Cell Lines | ~15-30 | [7] |
| 4f (a benzochromene derivative) | Breast Cancer (MCF-7) | 4.74 µg/mL | [11] |
| 4h (a benzochromene derivative) | Breast Cancer (MCF-7) | 21.97 µg/mL | [11] |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and chroman-4-one derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the suppression of pro-inflammatory signaling pathways.
A key pathway targeted by these compounds is the Toll-like receptor 4 (TLR4)/MAPK signaling pathway .[12][13] Upon activation by lipopolysaccharide (LPS), this pathway triggers the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][13] Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to downregulate the expression of these inflammatory mediators by inhibiting the TLR4/MAPK pathway.[12][13]
Another critical inflammatory pathway is the NF-κB (nuclear factor kappa-B) signaling pathway .[14][15] Inhibition of this pathway has been observed with some chroman-4-one derivatives, leading to a reduction in the expression of iNOS and COX-2, key enzymes involved in the inflammatory response.[14][16] For example, a novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which is upstream of NF-κB.[17][18]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages [mdpi.com]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Synthetic Route to (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (Sappanone A)
Introduction & Pharmacological Relevance
(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, commonly known as Sappanone A , is a naturally occurring homoisoflavonoid originally isolated from the heartwood of Caesalpinia sappan L.[1]. In recent years, it has garnered significant attention in drug development due to its dual functionality as a and a potent antioxidant[1]. By inhibiting PDE4, Sappanone A elevates intracellular cAMP levels, which in turn suppresses pro-inflammatory cytokines such as TNF-α and IL-1β[1]. Furthermore, it actively engages the , mitigating mitochondrial apoptosis and protecting against ischemia-reperfusion injury[2].
Because natural extraction yields are notoriously low and purification is tedious, a robust, scalable chemical synthesis is critical for downstream preclinical and clinical evaluations.
Figure 2: Pharmacological mechanism of Sappanone A mediating anti-inflammatory effects.
Retrosynthetic Analysis & Mechanistic Rationale
The homoisoflavonoid core of Sappanone A can be disconnected into two primary synthons: a chromanone core and an aromatic aldehyde.
-
Chromanone Core Synthesis: The construction of 7-hydroxychroman-4-one relies on a of resorcinol with 3-bromopropionic acid, catalyzed by trifluoromethanesulfonic acid (triflic acid)[3]. Causality: Triflic acid is specifically chosen over traditional Lewis acids (like AlCl₃) because it acts as both a solvent and a powerful Brønsted acid without coordinating irreversibly to the catechol-like hydroxyls, ensuring a cleaner reaction profile[3]. The resulting intermediate undergoes an intramolecular bimolecular nucleophilic substitution (Sₙ2) upon treatment with 2M NaOH, where the deprotonated phenoxide attacks the primary bromide to close the pyranone ring[4].
-
Aldol Condensation: The coupling of the chromanone core with 3,4-dihydroxybenzaldehyde is achieved via an [5]. Causality: While base catalysis is standard for many chalcones, the presence of an unprotected catechol moiety in the benzaldehyde makes it highly susceptible to base-promoted auto-oxidation (forming reactive ortho-quinones that polymerize into tar). Using concentrated HCl in methanol keeps the catechol protonated and stable, driving the enolization of the chromanone and subsequent dehydration exclusively to the thermodynamically stable (E)-isomer[5].
Figure 1: Two-step synthetic workflow for the preparation of Sappanone A.
Quantitative Data & Stoichiometry
Table 1: Stoichiometry for Step 1 (Synthesis of 7-Hydroxychroman-4-one)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Resorcinol | 110.11 | 1.0 | 4.15 g (37.7 mmol) | Starting Material |
| 3-Bromopropionic acid | 152.97 | 1.01 | 5.82 g (38.1 mmol) | Acylating Agent |
| Triflic Acid | 150.08 | 3.0 | 10.0 mL (113 mmol) | Acid Catalyst / Solvent |
| 2M NaOH (aq) | 40.00 | Excess | ~50 mL | Base for Cyclization |
Table 2: Stoichiometry for Step 2 (Synthesis of Sappanone A)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 7-Hydroxychroman-4-one | 164.16 | 1.0 | 164 mg (1.0 mmol) | Ketone Component |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 1.0 | 138 mg (1.0 mmol) | Aldehyde Component |
| Methanol (Anhydrous) | 32.04 | Solvent | 5.0 mL | Reaction Solvent |
| Conc. HCl (37%) | 36.46 | Catalytic | 4 drops | Acid Catalyst |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Hydroxychroman-4-one
-
Acylation: In a dried 100 mL round-bottom flask under an inert argon atmosphere, combine resorcinol (4.15 g) and 3-bromopropionic acid (5.82 g)[3].
-
Catalysis: Cool the flask to 0 °C using an ice bath. Carefully add 10 mL of trifluoromethanesulfonic acid dropwise.
-
Heating: Remove the ice bath, warm the mixture to 80 °C, and stir for 2 hours.
-
Cyclization: Cool the mixture to room temperature and slowly pour it into an ice-cold 2M NaOH aqueous solution. Stir vigorously for 4 hours. The highly basic environment deprotonates the ortho-hydroxyl group, triggering an intramolecular ring closure[4].
-
Workup & Validation: Acidify the mixture with 1M HCl to pH 3. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 7:3).
-
Self-Validation: ¹H NMR should confirm the absence of a C2–C3 double bond, showing characteristic triplets at δH 4.45 ppm (H-2) and 2.66 ppm (H-3)[3].
-
Step 2: Acid-Catalyzed Aldol Condensation
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxychroman-4-one (164 mg) and 3,4-dihydroxybenzaldehyde (138 mg) in 5 mL of anhydrous methanol[5].
-
Acidification: Add 4 drops of concentrated HCl (37%) directly to the stirring solution.
-
Condensation: Attach a reflux condenser and heat the solution to reflux (65 °C) for 12 hours[5].
-
Self-Validation: The reaction mixture will visibly transition from pale yellow to deep orange, indicating the formation of the extended conjugated benzylidene system. Monitor via TLC (DCM:MeOH 9:1); the product will appear as a bright, highly UV-active spot.
-
-
Isolation: Cool the mixture to room temperature and concentrate to dryness in vacuo. Recrystallize the crude residue from hot methanol to yield pure (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one as a yellow crystalline solid[5]. The bulky 3,4-dihydroxyphenyl group orientates itself away from the carbonyl group to minimize steric hindrance, ensuring the (E)-configuration is the exclusive product.
References
-
Wang, J., et al. "Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L." Journal of Ethnopharmacology, 2023. URL:[Link]
-
Bezerra Filho, C. d. S. M., et al. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules, 2025, 30(17), 3575. URL:[Link]
-
Huang, G., et al. "Sappanone A alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway." Bioscience Reports, 2020. URL:[Link]
- "Novel 3-benzylidine and 3-benzyl substituted chromanones." WIPO (PCT) Patent WO2008067451A1, 2008.
Sources
- 1. Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2008067451A1 - Novel 3-benzylidine and 3-benzyl substituted chromanones - Google Patents [patents.google.com]
Application Note: In Vitro Assay Design for Evaluating (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (Sappanone A)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (Common name: Sappanone A; CAS: 102067-84-5)
Executive Summary & Mechanistic Rationale
(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, widely known as Sappanone A , is a naturally occurring homoisoflavonoid with a highly complex polypharmacological profile. Recent high-impact pharmacological studies have identified it as a potent, isoform-selective covalent inhibitor of Inosine Monophosphate Dehydrogenase 2 (IMPDH2)[1], as well as a robust modulator of the Nrf2/HO-1 and NF-κB signaling axes[2].
Designing a screening cascade for Sappanone A requires moving beyond simple viability assays. Because the compound acts via covalent modification (targeting Cys140 on IMPDH2) and transcriptional modulation (nuclear translocation of Nrf2), assays must be temporally calibrated. As a Senior Application Scientist, I have structured this guide to provide a self-validating, three-tiered workflow: Biochemical target engagement, cellular phenotypic screening, and functional disease modeling.
Tiered in vitro screening workflow for Sappanone A evaluation.
Experimental Protocols & Causality
Phase 1: Biochemical Assay – IMPDH2 Enzymatic Inhibition
The Causality: Sappanone A selectively inhibits IMPDH2 over IMPDH1 by covalently binding to the allosteric Cys140 residue[3]. Because this is a covalent interaction, time-dependent inhibition must be evaluated. Furthermore, expert insight dictates that strong nucleophilic reducing agents (like DTT or β-mercaptoethanol) must be excluded from the assay buffer during pre-incubation, as they will quench the electrophilic benzylidene double bond of Sappanone A, resulting in false negatives.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 3 mM EDTA. Do not add DTT.
-
Enzyme Pre-incubation: Dilute recombinant human IMPDH2 to a final well concentration of 50 nM. Add Sappanone A at varying concentrations (0.1 nM to 10 μM, maintaining DMSO < 1%). Incubate at 37°C for exactly 60 minutes to allow covalent bond formation.
-
Reaction Initiation: Add the substrates: 1 mM Inosine Monophosphate (IMP) and 0.5 mM NAD⁺.
-
Kinetic Readout: IMPDH2 catalyzes the conversion of IMP and NAD⁺ to XMP and NADH. Immediately transfer the plate to a microplate reader and monitor the increase in absorbance at 340 nm (NADH production) kinetically every 30 seconds for 20 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot residual activity vs. inhibitor concentration to determine the IC50 and Ki .
Phase 2: Cellular Phenotype – Nrf2/NF-κB Modulation in Macrophages
The Causality: In inflammatory models, Sappanone A blocks NF-κB activation (downstream of IMPDH2 inhibition) and activates the Nrf2/HO-1 antioxidant pathway[4]. We utilize LPS-stimulated RAW 264.7 cells, measuring Nitric Oxide (NO) via the Griess assay as a highly robust, self-validating proxy for iNOS/NF-κB activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight.
-
Starvation & Pre-treatment: Replace with serum-free DMEM for 2 hours to synchronize cells. Pre-treat with Sappanone A (1, 5, and 10 μM) for 2 hours.
-
Stimulation: Add 1 μg/mL LPS (Escherichia coli O111:B4) to all wells except the vehicle control. Incubate for 24 hours.
-
Griess Assay (NO Detection): Transfer 50 μL of culture supernatant to a new plate. Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent B (0.1% NED in water). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.
-
Validation (Western Blot): Harvest parallel 6-well plates to extract nuclear fractions. Probe for nuclear Nrf2 and cytosolic HO-1 to confirm the activation of the antioxidant axis.
Phase 3: Functional Disease Model – Hypoxia/Reoxygenation (H/R)
The Causality: Sappanone A protects against myocardial ischemia-reperfusion injury by scavenging ROS and modulating Nrf2[5]. The H9c2 cardiomyocyte H/R model perfectly mimics this pathology in vitro. A PI3K inhibitor (LY294002) should be included as a mechanistic control, as Sappanone A's Nrf2 activation is partially dependent on the PI3K/Akt pathway[6].
Step-by-Step Protocol:
-
Pre-treatment: Seed H9c2 cells. Pre-treat with Sappanone A (10 μM) ± LY294002 (10 μM) for 1 hour.
-
Hypoxia Phase: Wash cells with PBS and switch to glucose-free, serum-free DMEM. Place the plates in an anaerobic chamber (1% O2 , 5% CO2 , 94% N2 ) at 37°C for 6 hours.
-
Reoxygenation Phase: Replace media with standard high-glucose DMEM + 10% FBS. Return to a standard normoxic incubator (21% O2 ) for 12 hours.
-
Viability & ROS Readout: Assess cell viability using a CCK-8 assay (absorbance at 450 nm). To measure ROS, incubate cells with 10 μM DCFDA for 30 minutes and read fluorescence (Ex/Em = 485/535 nm).
Anticipated Quantitative Data
To benchmark your assay performance, compare your results against the following expected pharmacological parameters derived from validated literature standards:
| Parameter / Readout | Assay System | Expected Value / Outcome | Biological Significance |
| IMPDH2 Affinity ( Kd ) | Biochemical / SPR | ~3.9 nM | Confirms high-affinity covalent binding to Cys140. |
| NO Inhibition ( IC50 ) | RAW 264.7 (LPS-stimulated) | ~4.1 μM | Indicates potent anti-neuroinflammatory efficacy. |
| HO-1 Expression | Western Blot (Cellular) | 3 to 5-fold increase | Confirms functional Nrf2 nuclear translocation. |
| Cell Viability Rescue | H9c2 (H/R Model) | Reversal of H/R death by >40% | Demonstrates functional cardioprotection via ROS scavenging. |
Mechanistic Pathway Visualization
The following diagram maps the dual-axis polypharmacology of Sappanone A, illustrating how a single molecule simultaneously suppresses inflammation and boosts antioxidant defenses.
Dual-pathway modulation by Sappanone A: IMPDH2 inhibition and Nrf2 activation.
References
-
Liao, L. X., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences (PNAS), 114(29), E5986-E5994. Available at:[Link]
-
Lee, S., et al. (2015). Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB. International Immunopharmacology, 28(1), 328-336. Available at:[Link]
-
Shi, X., et al. (2020). Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2. Drug Design, Development and Therapy, 14, 61-71. Available at:[Link]
Sources
- 1. 3(3,4-Dihydroxybenzylidene-7-hydroxychroman-4-one,102067-84-5-chemable-chemable [chemable.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sappanone A alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Methodologies for Evaluating the Anticancer Activity of Homoisoflavonoids
Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction and Mechanistic Grounding
Homoisoflavonoids (HIFs) represent a rare and structurally unique subclass of flavonoids characterized by a 16-carbon skeleton (typically 3-benzylchroman-4-one or its derivatives)[1]. Isolated from diverse plant families such as Asparagaceae, Portulacaceae, and Fabaceae, these compounds have garnered significant attention in oncology and ophthalmology due to their potent anti-proliferative, apoptotic, and anti-angiogenic properties[2][3].
Unlike traditional broad-spectrum chemotherapeutics, specific homoisoflavonoids exhibit highly targeted mechanisms of action. For instance, Brazilin selectively induces mitochondrial stress in Triple-Negative Breast Cancer (TNBC) cells while sparing non-tumorigenic cells[4]. Cremastranone and its synthetic derivatives (e.g., SH-17059, SH-19021) suppress tumor growth through cell cycle arrest and target specific enzymes like ferrochelatase (FECH) and deoxyhypusine hydroxylase (DOHH) to inhibit neovascularization[2][5].
To effectively translate these natural products into viable clinical candidates, researchers must employ a rigorous, self-validating cascade of in vitro and in vivo assays. This guide outlines the causal logic and step-by-step protocols required to evaluate the anticancer efficacy of homoisoflavonoids.
Figure 1: Standardized evaluation workflow for screening and profiling homoisoflavonoid anticancer activity.
Quantitative Data: Anticancer Efficacy of Key Homoisoflavonoids
The following table synthesizes the in vitro cytotoxic profiles of prominent homoisoflavonoids against various human cancer cell lines. This baseline data serves as a benchmark for validating assay sensitivity.
| Compound | Source | Target Cell Line | Cancer Type | IC₅₀ Value | Ref. |
| 2,2'-dihydroxy-4',6'-dimethoxychalcone | Portulaca oleracea | SGC-7901 | Gastric Cancer | 1.6 μg/mL | [6] |
| Scillascillin (Compound 1) | Ledebouria hyderabadensis | MCF-7 | Breast Cancer | 9.59 μg/mL | [7] |
| Scillascillin (Compound 1) | Ledebouria hyderabadensis | DU-145 | Prostate Cancer | 11.32 μg/mL | [7] |
| Compound 4 (3-benzylchroman-4-one deriv.) | Bellevalia eigii | HT-29 | Colon Cancer | 1.0 μM | [8] |
| Compound 9 (Homoisoflavonoid dimer) | Prospero autumnale | HCT116 | Colorectal Cancer | 8.2 - 37.6 μM | [3] |
Core Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Profiling (MTS Assay)
Causality & Logic: While the MTT assay is a traditional standard[7], the MTS assay is prioritized in high-throughput homoisoflavonoid screening. MTS is reduced by cells into a soluble formazan product, eliminating the DMSO solubilization step required in MTT[3]. This reduces pipetting errors, prevents the disruption of cell monolayers, and provides a more reliable self-validating system for calculating IC₅₀ values.
Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO (establishes 100% baseline viability).
-
Positive Control: Mitomycin C (13.0 μg/mL) or Doxorubicin (13.70 μg/mL) to validate assay sensitivity[6][7].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231, MCF-7, HCT116) at the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in 96-well tissue culture plates using 100 μL of complete medium (e.g., RPMI 1640 + 10% FBS)[3][8].
-
Adherence: Incubate plates overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the homoisoflavonoid (e.g., 0.1 μM to 100 μM) in culture medium. Ensure the final DMSO concentration does not exceed 0.1%. Aspirate old media and add 100 μL of treatment media.
-
Incubation: Incubate for 48 to 72 hours depending on the cell doubling time.
-
MTS Addition: Add 20 μL of MTS reagent (CellTiter 96® AQueous One Solution) directly to each well.
-
Colorimetric Detection: Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate relative cell viability using the formula: (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) × 100. Determine the IC₅₀ using non-linear regression analysis.
Protocol B: Mechanistic Profiling of Apoptosis (Annexin V-FITC/PI Flow Cytometry)
Causality & Logic: Cytotoxicity assays only measure metabolic decline; they do not differentiate between cytostatic effects, necrosis, or apoptosis. Homoisoflavonoids like Cremastranone derivatives (SH-19027, SHA-035) induce classical apoptosis, whereas others (SH-17059) trigger caspase-independent cell death[5][9]. Annexin V-FITC binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and treat with the homoisoflavonoid at 0.5×, 1×, and 2× the established IC₅₀ for 24–48 hours.
-
Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells via gentle trypsinization (avoid EDTA if possible, as it can interfere with Annexin V binding).
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Figure 2: Divergent signaling pathways mediating the anticancer and anti-angiogenic effects of homoisoflavonoids.
Protocol C: Anti-Angiogenesis Evaluation (Endothelial Tube Formation Assay)
Causality & Logic: Tumor progression relies heavily on neovascularization. Homoisoflavonoids, particularly Cremastranone, demonstrate profound anti-angiogenic activity by blocking VEGF and TNF-α mediated pathways[9]. The Matrigel tube formation assay is an essential in vitro proxy for angiogenesis. Human Retinal Endothelial Cells (HRECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are utilized to observe the disruption of capillary-like structures[2][10].
Step-by-Step Methodology:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel overnight at 4°C. Pre-chill 96-well plates and pipette tips.
-
Coating: Dispense 50 μL of Matrigel into each well of the 96-well plate. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Preparation: Starve HUVECs or HRECs in serum-free basal medium for 3 hours prior to the assay.
-
Seeding & Treatment: Resuspend cells in medium containing optimized VEGF (e.g., 10 ng/mL) and the homoisoflavonoid compound at sub-lethal concentrations (to ensure tube disruption is not merely due to cytotoxicity). Seed 1.5 × 10⁴ cells per well.
-
Incubation: Incubate for 6–12 hours at 37°C.
-
Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Quantify the number of nodes, junctions, and total tube length using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Protocol D: Target Identification via Chemical Proteomics (Biotin Probes)
Causality & Logic: Identifying the direct molecular targets of natural products is the most challenging bottleneck in drug development. Recent advances utilize biotinylated homoisoflavonoid probes to perform pull-down assays, successfully identifying targets like Ferrochelatase (FECH) and Deoxyhypusine hydroxylase (DOHH)[2].
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a homoisoflavonoid analog conjugated to a biotin tag via a flexible linker (ensuring the pharmacophore remains unobstructed).
-
Lysate Preparation: Lyse target cancer cells in a mild non-denaturing buffer (e.g., NP-40 buffer with protease inhibitors) to preserve native protein conformations.
-
Incubation: Incubate the cell lysate (1–2 mg total protein) with the biotinylated homoisoflavonoid probe (10 μM) for 4 hours at 4°C. Control: Pre-incubate a separate lysate sample with a 10-fold excess of unlabeled homoisoflavonoid to compete for specific binding sites.
-
Pull-Down: Add pre-washed Streptavidin-agarose beads to the mixture and incubate for an additional 2 hours.
-
Washing & Elution: Wash the beads 5 times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Identification: Resolve proteins via SDS-PAGE, excise unique bands, and identify the target proteins using LC-MS/MS[2].
Figure 3: Chemical proteomics workflow utilizing biotinylated homoisoflavonoid probes for target identification.
References
- Yan et al. (2012).Homoisoflavonoids from the medicinal plant Portulaca oleracea. PubMed.
- Basavarajappa et al. (2015).
- BenchChem (2025).Homoisoflavonoids from Caesalpinia sappan: A Technical Guide to Their Biological Activities. BenchChem.
- Choi et al. (2024).
- MDPI (2024).
- ACS Publications (2025).Cytotoxic Stilbenoids, Hetero- and Homodimers of Homoisoflavonoids from Prospero autumnale.
- bioRxiv (2026).Cell Death Induced by Homoisoflavonoid Brazilin and its Semi-synthetic Derivates on MDA-MB-231 and MCF7 Breast Cancer Cell Lines. bioRxiv.
- Shin et al. (2022).Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis. PMC.
- Babu et al. (2014).Anticancer Active Homoisoflavone from the Underground Bulbs of Ledebouria hyderabadensis. PMC.
- Kumar & Nayak (2020).Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities.
- ACS Publications (2015).Cytotoxic Homoisoflavones from the Bulbs of Bellevalia eigii.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Death Induced by Homoisoflavonoid Brazilin and its Semi-synthetic Derivates on MDA-MB-231 and MCF7 Breast Cancer Cell Lines | bioRxiv [biorxiv.org]
- 5. Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoisoflavonoids from the medicinal plant Portulaca oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Active Homoisoflavone from the Underground Bulbs of Ledebouria hyderabadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Homoisoflavane Derivatives of Cremastranone Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
HPLC method development for quantification of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
Executive Summary
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , commonly known as Sappanone A . As a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan, Sappanone A presents unique chromatographic challenges due to its multiple phenolic hydroxyl groups and extended conjugated system [1, 2]. This guide provides a comprehensive, step-by-step methodology, emphasizing the physiochemical rationale behind column selection, mobile phase optimization, and sample preparation to ensure high-fidelity quantification in complex botanical or biological matrices.
Scientific Rationale & Method Development Strategy
Analyte Physiochemistry and Mobile Phase Causality
Sappanone A (C₁₆H₁₂O₅) contains three weakly acidic phenolic hydroxyl groups. If the pH of the mobile phase approaches the pKa of these functional groups (typically pH 7–9), the molecule exists in a state of partial ionization. This dynamic equilibrium between neutral and ionized states during chromatographic separation causes dual retention mechanisms, manifesting as severe peak tailing and irreproducible retention times.
The Solution: The aqueous mobile phase is acidified with 0.1% Formic Acid (pH ~2.7) . This highly acidic environment completely suppresses the ionization of the phenolic groups, ensuring Sappanone A remains in its neutral, hydrophobic state. Acetonitrile is selected as the organic modifier over methanol because its lower viscosity enhances mass transfer kinetics within the stationary phase pores, yielding sharper peaks and higher theoretical plate counts.
Detector Wavelength Selection
Sappanone A exhibits two primary UV absorption maxima: 271 nm and 374 nm [1]. While 271 nm provides a higher absolute signal, it lacks specificity; numerous co-extracted simple phenolics and matrix impurities absorb strongly in this region. Detection is strictly set to 374 nm . At this wavelength, absorption is driven by the extended π−π∗ conjugation between the benzylidene ring and the chromanone core, effectively rendering simple matrix interferences "invisible" and drastically improving the signal-to-noise (S/N) ratio.
Biological Significance
Accurate quantification of Sappanone A is critical for pharmacokinetic and pharmacological studies. Recent literature highlights its potent anti-inflammatory and hepatoprotective properties, specifically its ability to alleviate carbon tetrachloride-induced liver fibrosis [3]. Mechanistically, Sappanone A exerts its effects by inhibiting the NF-κB pathway while simultaneously activating the p38 MAPK/Nrf2/HO-1 antioxidant axis [1].
Fig 2. Sappanone A biological mechanism modulating Nrf2 and NF-κB pathways.
Experimental Protocols
Materials and Reagents
-
Reference Standard: Sappanone A (HPLC Purity ≥ 98%).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, LC-MS grade Water.
-
Additives: LC-MS grade Formic Acid.
-
Matrix: Pulverized Caesalpinia sappan heartwood.
Step-by-Step Sample Preparation
Expert Insight: PTFE (Polytetrafluoroethylene) syringe filters are mandated over Nylon or Cellulose Acetate. Sappanone A's hydrophobic chromanone core exhibits non-specific binding to polar filter membranes, leading to recovery losses. PTFE ensures >99% analyte recovery.
-
Weighing: Accurately weigh 1.0 g of pulverized C. sappan heartwood into a 50 mL centrifuge tube.
-
Extraction: Add 20.0 mL of 70% aqueous Methanol (v/v).
-
Sonication: Subject the sample to ultrasonic-assisted extraction (40 kHz, 300 W) for exactly 30 minutes at room temperature to disrupt cellular matrices and solubilize the homoisoflavonoids.
-
Centrifugation: Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm hydrophobic PTFE syringe filter directly into an amber HPLC vial (Sappanone A is light-sensitive).
Fig 1. Step-by-step sample preparation and HPLC-DAD analytical workflow.
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of Sappanone A standard in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Note: Sappanone A solubility in DMSO exceeds 15 mg/mL, preventing precipitation [1].
-
Working Standards: Dilute the stock solution serially with the initial mobile phase (85% Water / 15% Acetonitrile) to yield calibration points at 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
HPLC Chromatographic Conditions
Expert Insight: Maintaining the column compartment at 30°C reduces mobile phase viscosity, lowering system backpressure, and ensures reproducible retention times by stabilizing the partition coefficient of the analyte.
| Parameter | Specification |
| System | Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD) |
| Column | Reverse-Phase C18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 374 nm (Reference 500 nm, Bandwidth 4 nm) |
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
|---|---|---|---|
| 0.0 | 85 | 15 | Isocratic hold (Equilibration) |
| 5.0 | 85 | 15 | Elution of highly polar matrix components |
| 25.0 | 40 | 60 | Linear gradient (Sappanone A elution) |
| 30.0 | 10 | 90 | Column wash (Strong organic) |
| 35.0 | 10 | 90 | Isocratic wash |
| 36.0 | 85 | 15 | Return to initial conditions |
| 45.0 | 85 | 15 | Re-equilibration |
Method Validation & System Suitability
A trustworthy protocol must be a self-validating system. Prior to sample analysis, the method must pass strict System Suitability Testing (SST) and adhere to ICH Q2(R1) validation guidelines.
System Suitability Criteria (Self-Validation Check)
Inject the 50.0 µg/mL standard six consecutive times. Proceed with sample analysis only if the following criteria are met:
-
Retention Time RSD: ≤ 1.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor (Tf): 0.8 – 1.5 (Confirms adequate suppression of ionization)
-
Theoretical Plates (N): > 5,000 (Confirms column efficiency)
Validation Parameters Summary
The method was validated for Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy (Recovery).
| Validation Parameter | Result / Metric |
| Linear Range | 1.0 – 100.0 µg/mL |
| Regression Equation | y=34521x+125.4 |
| Correlation Coefficient (R²) | 0.9998 |
| LOD (S/N = 3) | 0.15 µg/mL |
| LOQ (S/N = 10) | 0.45 µg/mL |
| Intra-day Precision (RSD, n=6) | 1.2% |
| Inter-day Precision (RSD, n=3 days) | 1.8% |
| Accuracy (Spike Recovery) | 98.5% – 101.2% |
References
-
National Center for Biotechnology Information. "Sappanone A | C16H12O5 | CID 9817274". PubChem. Available at:[Link][1]
-
MDPI. "Sappanone A Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice". International Journal of Molecular Sciences. Available at:[Link][2]
Sources
Application of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one in cell culture studies
An in-depth technical guide and application note for the utilization of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , commonly known as Sappanone A , in advanced cell culture studies.
Executive Summary
(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (Sappanone A; CAS: 102067-84-5) is a highly bioactive homoisoflavonoid originally isolated from the heartwood of Caesalpinia sappan L. ()[1]. In recent years, it has emerged as a powerful pharmacological tool in in vitro models due to its pleiotropic mechanisms of action. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions, providing the mechanistic causality and self-validating frameworks necessary to deploy Sappanone A effectively in oxidative stress, inflammation, and ischemia-reperfusion models.
Physicochemical Properties & Reagent Preparation
Proper handling of Sappanone A is critical to ensure reproducible cellular responses.
-
Chemical Identity : C₁₆H₁₂O₅ (MW: 284.3 g/mol ) ()[1].
-
Solubility Profile : Sappanone A is a lipophilic aromatic compound. It is soluble in DMSO up to 15 mg/mL and in DMF up to 20 mg/mL[1].
-
Preparation Protocol :
-
Reconstitute the lyophilized powder in sterile, cell-culture grade DMSO to create a 20 mM stock solution.
-
Aliquot into single-use vials and store at -20°C, protected from light.
-
-
Causality Checkpoint (Solvent Limits) : When diluting the stock into your working culture medium, the final concentration of DMSO must strictly remain < 0.1% (v/v) ()[2]. Exceeding this threshold induces solvent-mediated cytotoxicity and causes artifactual baseline shifts in sensitive fluorometric assays (e.g., ROS detection via DCFDA).
Mechanistic Profiling in Cell Culture Models
Sappanone A exerts its protective and anti-inflammatory effects through three primary, interconnected signaling axes. Understanding these pathways dictates how you design your experimental timelines.
-
Oxidative Stress & The Keap1/Nrf2 Axis : Sappanone A directly downregulates Keap1, which releases Nrf2, allowing its nuclear translocation. Once in the nucleus, Nrf2 drives the transcription of antioxidant response elements (ARE), specifically upregulating Heme Oxygenase-1 (HO-1) and NQO1 to scavenge reactive oxygen species (ROS) and reduce malondialdehyde (MDA) levels ()[3].
-
Cell Survival & The PI3K/Akt/GSK-3β Axis : In models of hypoxia/reoxygenation (H/R), Sappanone A activates PI3K and Akt. Akt subsequently phosphorylates and inhibits GSK-3β. This specific inhibition prevents the opening of the mitochondrial permeability transition pore (mPTP), blocking the release of cytochrome c and halting the caspase-9/3 apoptotic cascade ()[4].
-
Inflammation & Macrophage Polarization : Sappanone A is a potent inhibitor of NF-κB and IMPDH2 (Kd = 3.944 nM) ()[5]. It suppresses LPS-induced NO, IL-6, and PGE2 production in RAW264.7 macrophages[6]. Furthermore, it promotes anti-inflammatory M2 macrophage polarization via PPARγ activation, a mechanism proven to alleviate fibrotic responses ()[7].
Figure 1: Molecular mechanisms of Sappanone A in oxidative stress and apoptosis regulation.
Quantitative Pharmacological Profile
To assist in dose-finding for your specific cell line, the following table synthesizes the established quantitative metrics for Sappanone A across various in vitro models.
| Target / Pathway | Cell Line / Model | IC₅₀ / Kd / Working Conc. | Primary Pharmacological Effect |
| IMPDH2 | BV-2 Microglia | Kd = 3.944 nM | Covalently binds Cys140; suppresses NO, TNF-α, IL-6[5]. |
| NO Production | RAW264.7 Macrophages | IC₅₀ = 6.8 µM | Inhibits LPS-induced nitrosative stress[6]. |
| IL-6 Production | RAW264.7 Macrophages | IC₅₀ = 11.2 µM | Suppresses pro-inflammatory cytokine release[6]. |
| PGE2 Production | RAW264.7 Macrophages | IC₅₀ = 12.6 µM | Inhibits cyclooxygenase-mediated inflammation[6]. |
| PI3K/Akt/GSK-3β | H9c2 Cardiomyocytes | 10 – 50 µM | Prevents Hypoxia/Reoxygenation-induced apoptosis[4]. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific inhibitors and precise timing to prove that the observed effects are mechanistically linked to Sappanone A, rather than experimental artifacts.
Protocol A: Hypoxia/Reoxygenation (H/R) Injury Model in H9c2 Cardiomyocytes
Objective: Evaluate the cardioprotective and anti-apoptotic efficacy of Sappanone A.
-
Cell Seeding: Culture H9c2 cells in high-glucose DMEM supplemented with 10% FBS. Seed at 5×104 cells/well in a 6-well plate and incubate until 70-80% confluent.
-
Pre-treatment & Self-Validation:
-
Test Group: Treat cells with Sappanone A (10 µM and 25 µM) for exactly 1 hour prior to hypoxia[4].
-
Validation Group: Co-treat a parallel cohort with 10 µM LY294002 (a specific PI3K inhibitor) 1 hour prior to Sappanone A administration[4].
-
Causality: The 1-hour pre-treatment allows intracellular accumulation and initiation of Nrf2 transcription before the oxidative insult begins. If Sappanone A's protection is genuinely PI3K-dependent, LY294002 will completely abrogate the cell viability rescue.
-
-
Hypoxia Induction: Wash cells twice with PBS and transfer them to Earle's balanced salt solution without glucose and FBS . Place in a hypoxic incubator (90% N₂, 5% CO₂) for 4–6 hours.
-
Causality: True ischemia involves both oxygen and nutrient deprivation. Retaining glucose would allow anaerobic glycolysis to artificially sustain cellular ATP, masking the ischemic damage.
-
-
Reoxygenation: Replace the Earle's medium with standard high-glucose DMEM (10% FBS) and return to a normoxic incubator (95% Air, 5% CO₂) for 12–24 hours.
-
Endpoint Assays: Assess cell viability via CCK-8 assay and perform Western blotting for cleaved Caspase-3, Caspase-9, and cytosolic Cytochrome c.
Figure 2: Standardized workflow for Hypoxia/Reoxygenation (H/R) injury model in H9c2 cells.
Protocol B: LPS-Induced Inflammatory Response in RAW264.7 Macrophages
Objective: Assess the anti-inflammatory and NF-κB inhibitory efficacy of Sappanone A.
-
Seeding: Seed RAW264.7 cells at 1×105 cells/well in a 24-well plate. Allow 24 hours for adherence.
-
Pre-treatment: Treat with Sappanone A at varying concentrations (5, 10, 20, and 30 µM) for 1 hour[6].
-
Inflammatory Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) directly to the wells containing the Sappanone A medium. Incubate for 24 hours.
-
Causality: Sequential addition (Sappanone A then LPS) ensures that the NF-κB inhibitory machinery and Nrf2-mediated antioxidant defenses are fully active before Toll-like receptor 4 (TLR4) is engaged by LPS.
-
-
System Validation Check: Include a Dexamethasone (1 µM) positive control group and a vehicle-only (DMSO <0.1%) negative control. This establishes the dynamic range of the assay and confirms that the vehicle is not contributing to baseline inflammatory suppression.
-
Endpoint Assays: Collect the supernatant. Quantify Nitric Oxide (NO) using the Griess Reagent System (absorbance at 540 nm) and measure IL-6/PGE2 via ELISA.
References
-
Shi, X., Tao, G., Ji, L., & Tian, G. (2020). "Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2." Drug Design, Development and Therapy, 14, 61–71.[Link]
-
Qi, J., Li, L., Yan, X., Hua, W., & Zhou, Z. (2023). "Sappanone A Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice." Antioxidants, 12(9), 1718.[Link]
-
National Center for Biotechnology Information (NCBI). "Sappanone A alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway." PubMed Central.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sappanone A alleviates hypoxia/reoxygenation-induced cardiomyocytes injury through inhibition of mitochondrial apoptosis and activation of PI3K–Akt–Gsk-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sappanone A |CAS:102067-84-5 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sappanone A Alleviates the Severity of Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of synthetic homoisoflavonoids
Welcome to the Advanced Chromatography and Purification Knowledge Base. This portal is designed for researchers and drug development professionals facing bottlenecks in the isolation and purification of synthetic homoisoflavonoids (3-benzylidene-4-chromanones and 3-benzyl-4-chromanones).
Diagnostic Purification Workflow
Before diving into specific troubleshooting guides, consult the diagnostic workflow below to determine the optimal purification modality based on your crude synthetic mixture's physicochemical properties.
Workflow for the purification of synthetic homoisoflavonoids.
Troubleshooting & FAQs
Q1: Why do my synthetic homoisoflavonoids streak heavily and suffer from low recovery on normal-phase silica gel?
Causality: Homoisoflavonoids are inherently polar compounds, often possessing multiple free phenolic hydroxyl groups on the A and B rings. When loaded onto bare normal-phase silica gel, these highly polar groups act as strong hydrogen-bond donors and acceptors, interacting aggressively with the free silanol groups of the stationary phase[1]. This leads to irreversible adsorption, severe peak tailing, and poor recovery rates. Solution: Transition to Size-Exclusion/Adsorption chromatography using Sephadex LH-20 or High-Speed Counter-Current Chromatography (HSCCC). Sephadex LH-20 utilizes a cross-linked dextran matrix that separates compounds based on molecular size and reversible hydrogen bonding, making it ideal for polyphenolic flavonoids[2]. For larger scales, HSCCC eliminates the solid support entirely, relying on a biphasic liquid system to prevent irreversible binding[3].
Q2: How can I resolve enantiomeric mixtures of 3-benzyl-chroman-4-ones obtained from racemic synthesis?
Causality: Dominating homoisoflavonoids exhibit stereoisomerism at the C3 position. Because enantiomers possess identical physical properties (e.g., polarity, boiling point) in achiral environments, standard reverse-phase (RP-HPLC) or normal-phase chromatography cannot separate them[4]. Furthermore, steric hindrance from functional groups (such as a C5-methoxy group on the A ring) can severely limit the efficacy of kinetic resolution during synthesis[5]. Solution: Employ Chiral Liquid Chromatography with Diode Array Detection (LC-DAD) utilizing chiral stationary phases (CSPs) designed for flavonoid separation[6]. Alternatively, bypass the need for racemic purification entirely by employing asymmetric transfer hydrogenation. Utilizing Noyori's chiral ruthenium catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) allows for the highly enantioselective reduction of the C4-carbonyl, yielding specific stereoisomers with up to 97% enantiomeric excess (ee)[5].
Q3: Preparative HPLC is too costly and low-throughput for my 100+ mg crude batches. What is a viable alternative?
Causality: Preparative HPLC relies on expensive, pressure-sensitive solid stationary phases that have limited loading capacities. Overloading the column with crude synthetic mixtures leads to peak broadening and co-elution. Solution: Implement HSCCC. By using a two-phase solvent system (e.g., chloroform-methanol-water at a 4:3:2 v/v/v ratio), HSCCC acts as a continuous liquid-liquid partition chromatography technique. It allows for the injection of over 120 mg of crude sample in a single run, achieving purities up to 99% and recoveries exceeding 85%[3].
Comparison of solid-phase versus liquid-liquid chromatography mechanisms.
Quantitative Performance Data
The following table synthesizes the expected performance metrics of various purification modalities when applied to synthetic homoisoflavonoids.
| Purification Modality | Primary Separation Mechanism | Typical Recovery | Max Purity | Loading Capacity | Primary Limitation |
| Normal-Phase Silica | Adsorption / Polarity | 40 - 60% | ~85% | Moderate (10-50 mg) | Irreversible binding of polyphenols[1] |
| Sephadex LH-20 | Size Exclusion / H-Bonding | 75 - 85% | >90% | Low (5-20 mg) | Slow flow rates, low resolution[2] |
| HSCCC | Liquid-Liquid Partitioning | 83 - 93% | >95% | High (>120 mg) | Complex solvent system optimization[3] |
| Chiral LC-DAD | Chiral Recognition (CSPs) | 70 - 80% | >99% (ee) | Very Low (<5 mg) | High cost of chiral columns[6] |
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Preparative Separation of Homoisoflavonoids via HSCCC[3]
Objective: Isolate target homoisoflavonoids from a crude synthetic mixture without solid-phase adsorption losses.
Step-by-Step Methodology:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of Chloroform : Methanol : Water in a 4:3:2 (v/v/v) ratio.
-
Equilibration: Vigorously shake the mixture in a separatory funnel and allow it to equilibrate at 25 °C for 4 hours to ensure complete phase separation.
-
Phase Separation: Separate the upper (aqueous/methanol) and lower (chloroform) phases. Degas both phases via ultrasonication for 15 minutes prior to use.
-
Validation Checkpoint (Partition Coefficient - K ): Before running the HSCCC, determine the K value of your target compound. Dissolve 1 mg of crude sample in 2 mL of the biphasic mixture (1 mL upper, 1 mL lower). Analyze both phases via analytical HPLC. The K value (Area of target in stationary phase / Area of target in mobile phase) MUST be between 0.5 and 2.0. If outside this range, adjust the methanol ratio.
-
Column Preparation: Pump the upper phase (stationary phase) into the HSCCC column at a flow rate of 1.0 mL/min until completely filled.
-
Hydrodynamic Equilibrium: Rotate the apparatus at 900 rpm while pumping the lower phase (mobile phase) at 1.0 mL/min. Wait until the mobile phase elutes from the tail outlet, indicating hydrodynamic equilibrium.
-
Sample Injection: Dissolve 120 mg of the crude synthetic mixture in 20 mL of a 1:1 mixture of the upper and lower phases. Inject into the sample loop.
-
Elution & Detection: Monitor the eluent continuously at 280 nm. Collect fractions corresponding to the target peaks.
Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation[5]
Objective: Synthesize enantiopure 3-benzyl-chroman-4-ols directly, bypassing the need for downstream chiral chromatography.
Step-by-Step Methodology:
-
Catalyst Preparation: In an argon-purged flask, prepare a solution of Noyori's ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN] (30 mol%), in anhydrous dichloromethane.
-
Substrate Addition: Add the racemic 3-benzyl-chroman-4-one substrate to the reaction vessel.
-
Hydrogen Source: Introduce a mixture of formic acid and triethylamine (azeotropic mixture, 5:2 molar ratio) as the hydrogen donor.
-
Reaction Conditions: Stir the mixture at 40 °C for 24–48 hours. The extended time is required due to the steric hindrance often caused by C5-methoxy groups on the homoisoflavonoid A-ring.
-
Validation Checkpoint (Reaction Monitoring): At 24 hours, draw a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via analytical HPLC. The conversion rate must exceed 90%. Analyze via Chiral LC-DAD to confirm an enantiomeric excess (ee) of >95% before proceeding to workup.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the residue via short-plug flash chromatography to yield the enantiopure (3R,4R)-homoisoflavonoid derivative.
References
-
Mottaghipisheh, J., & Stuppner, H. (2021). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. International Journal of Molecular Sciences.[Link]
-
Kumar, S., et al. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. [Link]
-
Lee, H., et al. (2019). Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. The Journal of Organic Chemistry.[Link]
-
Mottaghipisheh, J., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules.[Link]
-
Sun, C., et al. (2012). Separation of Four Homoisoflavonoids From Caesalpinia Sappan by High-Speed Counter-Current Chromatography. Phytochemical Analysis.[Link]
-
Wang, T., et al. (1991/2016). Enantiomeric separation of substituted flavanoids by LC-DAD. Analytica Chimica Acta.[Link]
Sources
- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoids from Caesalpinia spp.: A Closer Look at Chemical and Biological Aspects | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
Technical Support Center: Optimizing Cell Viability Assays for Cytotoxic Homoisoflavonoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of cell viability assays with cytotoxic homoisoflavonoids. As a class of flavonoids, these compounds present unique challenges in cell-based assays due to their chemical properties. This resource is designed to help you navigate these challenges, ensure data integrity, and obtain reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns when working with homoisoflavonoids in cytotoxicity studies.
Q1: Why am I getting unexpectedly high cell viability readings or a "bell-shaped" dose-response curve with my homoisoflavonoid?
A1: This is a common issue when using tetrazolium-based assays like MTT, XTT, or MTS. Homoisoflavonoids, like many other flavonoids, are potent antioxidants and can directly reduce the yellow tetrazolium salt to its colored formazan product.[1][2][3][4] This chemical reduction occurs independently of cellular metabolic activity, leading to a false-positive signal that artificially inflates the measured cell viability.[1][2] At high concentrations, this interference can be so significant that it masks the compound's cytotoxic effects, and in some cases, may even lead to an apparent increase in cell viability with increasing compound concentration.[5]
Q2: How can I confirm if my homoisoflavonoid is interfering with my assay?
A2: To confirm interference, you must run a cell-free control .[1][6]
-
Procedure: Prepare a set of wells on your microplate containing only culture medium and your homoisoflavonoid compound at the same concentrations used in your cell-based experiment.
-
Execution: Add the assay reagent (e.g., MTT, XTT) to these wells and incubate for the same duration as your main experiment.
-
Interpretation: If a color change occurs in the absence of cells, it confirms that your compound is directly reacting with the assay reagent.[1][4] This indicates that the assay is not suitable for your compound without significant modifications, and an alternative assay is highly recommended.
Q3: What is the best cell viability assay for cytotoxic homoisoflavonoids?
A3: The most reliable assays for homoisoflavonoids are those that are not based on measuring cellular reductive potential. An ATP-based luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay , is highly recommended.[1][7][8]
-
Principle: This assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[7][9] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[9][10]
-
Advantages: It is less susceptible to interference from colored or reducing compounds like homoisoflavonoids.[1] It is also highly sensitive and has a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[6][11]
Other alternatives include the resazurin (alamarBlue) assay and protease viability marker assays . However, it's important to note that resazurin can also be susceptible to interference by reducing compounds, so cell-free controls are still necessary.[6][8][12]
Q4: My IC50 values are not reproducible. What are the likely causes?
A4: Lack of reproducibility in IC50 values can stem from several factors:
-
Compound Solubility and Stability: Homoisoflavonoids can have poor aqueous solubility.[13] Ensure your compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted in culture medium. Always prepare fresh dilutions for each experiment.
-
Cell Seeding Density and Growth Phase: Ensure you are using a consistent cell seeding density that allows for logarithmic growth throughout the experiment.[14][15][16]
-
DMSO Concentration: Keep the final concentration of DMSO in your assay wells consistent and as low as possible (typically below 0.5% v/v), as higher concentrations can be cytotoxic.[14][17][18]
-
Incubation Time: Standardize the duration of compound exposure and the incubation time with the assay reagent.[19]
-
Serum Interactions: Components in fetal bovine serum (FBS) can interact with flavonoids and influence their activity and even the assay chemistry itself.[20] Consider if a reduced-serum or serum-free medium is appropriate for your experiment.
Q5: How should I properly dissolve and handle my homoisoflavonoid compounds?
A5: Most homoisoflavonoids are soluble in organic solvents like DMSO or ethanol.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of your compound. It is often best to do an intermediate dilution from your stock into culture medium before the final dilution in the assay plate.
-
Final Concentration: Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic to your cells.
-
Visual Inspection: After adding the compound to the wells, visually inspect for any signs of precipitation.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-cell controls | 1. Direct reduction of the assay reagent (e.g., MTT, resazurin) by the homoisoflavonoid.[1][2][3] 2. Microbial contamination of medium or reagents. | 1. Quantify the interference using a cell-free control for each compound concentration and subtract this background from the corresponding cell-containing wells. 2. Strongly recommended: Switch to a non-redox-based assay like an ATP-based luminescent assay (e.g., CellTiter-Glo®).[1][8] 3. Ensure all reagents and equipment are sterile. |
| Inconsistent results between experiments | 1. Variation in cell seeding density or cell health.[15] 2. Inconsistent incubation times. 3. Compound degradation or precipitation.[13] | 1. Standardize your cell seeding protocol and ensure cells are in the exponential growth phase. 2. Use timers to ensure consistent compound exposure and reagent incubation periods. 3. Prepare fresh compound dilutions from a frozen stock for each experiment. Visually inspect for precipitation. |
| Unexpectedly low cytotoxicity | 1. Compound precipitation at higher concentrations. 2. Interaction with serum proteins in the culture medium.[20] 3. Assay interference masking cytotoxicity (see Q1). | 1. Check the solubility of your compound in the final assay medium. If precipitation occurs, lower the tested concentration range. 2. Consider reducing the serum concentration in your assay medium. 3. Run a cell-free control to check for interference. Switch to an alternative assay if interference is confirmed. |
| IC50 value seems too high compared to literature | 1. Differences in cell line or passage number. 2. Differences in assay type or experimental conditions (e.g., incubation time). 3. Compound purity and stability. | 1. Ensure you are using the same cell line as the literature source. Cell characteristics can change with high passage numbers. 2. Align your protocol (cell density, incubation time, assay method) as closely as possible with the reference study. 3. Verify the purity of your compound. Store stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Section 3: Detailed Protocols & Workflows
Protocol 1: Screening for Homoisoflavonoid Interference with MTT Assays
This protocol is designed to determine if your compound directly reacts with the MTT reagent.
Materials:
-
96-well clear flat-bottom plate
-
Complete cell culture medium (the same used in your experiments)
-
Homoisoflavonoid compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of complete culture medium to each well. Do not add any cells.
-
Add Compound: Create a serial dilution of your homoisoflavonoid in the plate, mirroring the concentrations used in your cell-based assay. Include a vehicle control (DMSO only) and a medium-only control.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Observe: Check for the formation of purple formazan crystals.
-
Solubilize: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analyze: If the absorbance in the compound-containing wells is significantly higher than the vehicle control, direct interference is confirmed.[1][4]
Protocol 2: Recommended Workflow for Assessing Homoisoflavonoid Cytotoxicity
This workflow outlines a robust strategy for obtaining reliable cytotoxicity data for homoisoflavonoids.
Caption: Recommended workflow for assessing homoisoflavonoid cytotoxicity.
Protocol 3: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for determining the cytotoxicity of homoisoflavonoids and is based on manufacturer's instructions.[9][11][14]
Materials:
-
Cells and complete culture medium
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Homoisoflavonoid compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the homoisoflavonoid to the wells. Include vehicle controls (e.g., DMSO) and no-cell controls (medium only) for background measurement.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's protocol.
-
Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from the no-cell control wells. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Calculate the IC50 value using non-linear regression analysis.[21][22]
Section 4: Data Interpretation & Visualization
Table 1: Comparison of Common Cell Viability Assays for Homoisoflavonoid Testing
| Assay | Principle | Advantages | Disadvantages & Suitability for Homoisoflavonoids |
| MTT / XTT / MTS | Enzymatic reduction of tetrazolium salt to a colored formazan product.[11][23] | Inexpensive, well-established. | Not Recommended. Highly susceptible to direct chemical reduction by homoisoflavonoids, leading to false-positive results.[2][3][4] |
| Resazurin (alamarBlue) | Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin.[6][8][11] | Highly sensitive, non-toxic, cost-effective.[6][8] | Use with Caution. Can be affected by compounds that alter the intracellular redox state or directly reduce resazurin.[1][12] Cell-free controls are essential. |
| ATP-Based (CellTiter-Glo®) | Quantitation of ATP from viable cells via a luciferase reaction.[7][8] | Highly Recommended. High sensitivity, rapid "add-mix-measure" protocol, not susceptible to color or redox interference.[1][8][9] | Requires a luminometer; it is an endpoint assay as cells are lysed.[1] |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes.[6] | Simple, direct measure of membrane integrity. | Suitable for validation. Low-throughput, not ideal for large-scale screening. Operator-dependent. |
| Protease Viability Marker | Measures protease activity in viable cells using a fluorogenic substrate.[6] | Non-lytic, allowing for multiplexing with other assays. | Good Alternative. Generally less susceptible to redox interference, but potential for compound-specific interactions exists. |
Diagram: Potential Mechanisms of Assay Interference by Homoisoflavonoids
This diagram illustrates how a reducing compound like a homoisoflavonoid can interfere with tetrazolium-based assays but not ATP-based assays.
Caption: Interference mechanism in MTT vs. non-interference in ATP assays.
References
-
CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]
-
Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. [Link]
-
Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cremastranone-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death. PMC. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. [Link]
-
Cytotoxic Stilbenoids, Hetero- and Homodimers of Homoisoflavonoids from Prospero autumnale. Journal of Natural Products. [Link]
-
What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts? ResearchGate. [Link]
-
Determination of IC50 and IC90 Values of Ethanolic Extracts of So. IT Medical Team. [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. [Link]
-
Mtt Assay Trouble - ANTIOXIDANT- Flavonoides. ResearchGate. [Link]
-
Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]
-
Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. [Link]
-
Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells. PMC. [Link]
-
Chemistry and Antifungal Activity of Homoisoflavonoids. ResearchGate. [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. [Link]
-
Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Academia.edu. [Link]
-
Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. Springer Link. [Link]
-
Homoisoflavonoids from the bulbs of Bellevalia longipes and an assessment of their potential cytotoxic activity. PMC. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. [Link]
-
Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. PMC. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. [Link]
-
Stimulating the production of homoisoflavonoids in cell suspension cultures of Caesalpinia pulcherrima using cork tissue. PubMed. [Link]
-
Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. PMC. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
Homoisoflavonoids from Caesalpinia spp.: A Closer Look at Chemical and Biological Aspects. IntechOpen. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. promega.com [promega.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Strategies for (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (commonly known as Sappanone A ).
As a potent homoisoflavonoid, this compound exhibits significant biological activity, including IMPDH2 inhibition and anti-inflammatory effects via the Nrf2 and NF-κB pathways [1]. However, its rigid physicochemical structure presents severe challenges for aqueous solubilization in biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations.
Physicochemical Profile & The Causality of Precipitation
To solve a solubility issue, we must first understand the molecular mechanics driving it.
Sappanone A (CAS: 102067-84-5) possesses a highly planar geometry due to the (E)-benzylidene double bond conjugated with the chromanone ring. This planarity allows the molecules to stack tightly via π−π interactions. Furthermore, the molecule features a catechol moiety (3,4-dihydroxy) and a 7-hydroxyl group. While hydroxyl groups typically improve water solubility, in this specific geometry, they engage in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice with high lattice energy [2].
When a concentrated DMSO stock of this compound is introduced into an aqueous biological buffer (like PBS), the DMSO rapidly diffuses into the bulk water. The hydrophobic Sappanone A molecules are left in a state of local supersaturation. The high lattice energy drives rapid thermodynamic nucleation, causing the compound to "crash out" as a precipitate or form colloidal aggregates.
Reference Solubility Data
Quantitative solubility limits across common laboratory solvents.
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) | Suitability for Biological Assays |
| DMF | 20.0 | ~70.3 | Poor (High cellular toxicity) |
| DMSO | 15.0 | ~52.7 | Excellent (Primary stock solvent) |
| Ethanol | 5.0 | ~17.6 | Moderate (Co-solvent applications) |
| PBS (pH 7.2) | 0.25 | ~0.88 | Target (Requires formulation aid) |
Solubilization Troubleshooting Workflow
Workflow for overcoming Sappanone A aqueous solubility issues in biological assays.
Frequently Asked Questions (FAQs)
Q1: I diluted my 10 mM DMSO stock into cell culture media (final concentration 100 μM), but I see micro-crystals under the microscope. What happened? A: You have exceeded the aqueous thermodynamic solubility limit. At 100 μM, the 1% DMSO is insufficient to keep the planar homoisoflavonoid in solution. The rapid solvent shift caused the compound to nucleate. To fix this, you must lower the final assay concentration, or use a carrier molecule like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the hydrophobic core from the aqueous environment.
Q2: My assay requires a high concentration of the compound (e.g., 500 μM) for an in vivo dosing model. How can I achieve this without using toxic levels of DMSO? A: For in vivo dosing, we recommend a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3]. The PEG300 acts as a co-solvent to lower the dielectric constant of the water, while Tween-80 forms micelles that encapsulate the compound, preventing the π−π stacking that leads to precipitation.
Q3: The solution was initially clear, but after 24 hours at 37°C in basic buffer (pH 8.0), it turned brown and lost biological activity. Why? A: This is a chemical stability issue, not a solubility issue. The 3,4-dihydroxybenzylidene (catechol) moiety is highly susceptible to auto-oxidation in alkaline environments, converting into a reactive ortho-quinone which then polymerizes (turning brown). Maintain the buffer pH at or slightly below 7.4, and consider adding a reducing agent like 1 mM DTT or ascorbic acid if your assay permits.
Validated Solubilization Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for confirming that your compound is truly in solution and not merely forming a colloidal suspension.
Protocol A: Step-Wise Dilution with Surfactant (For In Vitro Assays)
Mechanism: Gradual reduction of solvent dielectric constant prevents rapid nucleation, while Tween-20 coats the hydrophobic surfaces.
-
Primary Stock: Dissolve 2.84 mg of Sappanone A in 1.0 mL of anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.
-
Intermediate Dilution: Prepare an intermediate buffer containing 0.1% (v/v) Tween-20 in PBS (pH 7.2).
-
Step-Wise Addition: Warm the intermediate buffer to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise (e.g., 10 μL of stock into 990 μL of buffer) to achieve a 100 μM solution.
-
Validation Check (Critical): Measure the absorbance of the final solution at 600 nm against a buffer blank.
-
Pass: OD600 < 0.01 (Solution is optically clear; compound is solubilized).
-
Fail: OD600 > 0.01 (Colloidal aggregates are present. You must increase the Tween-20 concentration or decrease the final compound concentration).
-
Protocol B: Cyclodextrin Inclusion Complex (For High-Concentration / In Vivo Use)
Mechanism: The hydrophobic cavity of HP-β-CD encapsulates the planar benzylidene ring, while the hydrophilic exterior ensures aqueous solubility.
-
Carrier Preparation: Dissolve 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 1.0 mL of sterile saline to create a 20% (w/v) solution.
-
Complexation: Add 50 μL of a 15 mg/mL Sappanone A DMSO stock to 950 μL of the 20% HP-β-CD solution.
-
Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes. The acoustic cavitation provides the activation energy required for the compound to enter the cyclodextrin cavity.
-
Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the inclusion capacity has been exceeded. Quantify the supernatant concentration via UV-Vis (Sappanone A λmax ≈ 374 nm) to determine the true soluble fraction [2].
Biological Application: Why Solubilization Matters
Proper solubilization is non-negotiable for accurate biological readouts. When properly dissolved, Sappanone A acts as a potent modulator of cellular stress and inflammation pathways. If the compound is aggregated, it cannot cross the cell membrane, leading to false-negative assay results.
Solubilized Sappanone A modulates Nrf2 activation and NF-κB suppression.
References
Technical Support Center: Enhancing Molecular Docking Selectivity with Chroman-4-one Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the selectivity of molecular docking studies, with a specific focus on chroman-4-one analogs. Our goal is to move beyond generic protocols and offer field-proven insights to help you navigate the complexities of your in silico experiments.
Introduction: The Selectivity Challenge with Chroman-4-one Scaffolds
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its inherent structural features, however, can present unique challenges in achieving high selectivity in molecular docking studies. The relatively rigid bicyclic core, coupled with various substitution patterns, can lead to promiscuous binding predictions across homologous protein targets. This guide will provide actionable strategies to refine your docking workflow and increase the predictive power of your selectivity assessments.
Part 1: Troubleshooting Guide - From Poor Selectivity to Actionable Insights
This section addresses common issues encountered during molecular docking of chroman-4-one analogs that can lead to poor selectivity, and provides step-by-step solutions.
Issue 1: My lead chroman-4-one analog shows high affinity for both my on-target and off-target proteins. How can I improve the predicted selectivity?
This is a frequent challenge, especially when dealing with closely related targets, such as different kinase isoforms or homologous receptors. The solution often lies in a more rigorous and nuanced docking protocol.
Root Cause Analysis and Solutions:
-
Inadequate Receptor Preparation: Using a single, rigid receptor structure is a major pitfall.[2] Ligand binding is a dynamic process, and the protein binding pocket can adapt to accommodate different ligands.[3]
-
Solution: Ensemble Docking. Instead of a single static structure, use an ensemble of receptor conformations. These can be generated from:
-
Multiple Crystal Structures: If available, use different PDB entries of your target protein, preferably co-crystallized with different ligands.
-
Molecular Dynamics (MD) Simulations: Run a short MD simulation (10-100 ns) of the apo-protein or a protein-ligand complex to generate a representative set of conformations.[4] Clustering the trajectory will provide structurally diverse snapshots for docking.[5]
-
-
-
Neglecting the Role of Water Molecules: Water molecules in the binding site can be critical for mediating protein-ligand interactions and can significantly influence selectivity.[6][7] Some water molecules may be displaced by the ligand, while others may form stable hydrogen bond networks that bridge the ligand and protein.[8]
-
Solution: Explicit Water Docking. Many modern docking programs allow for the inclusion of key water molecules.
-
Identify Conserved Waters: Analyze multiple crystal structures of your target to identify conserved water molecules in the binding site.
-
"On/Off" Water Docking: Treat key water molecules as switchable entities during docking. The docking algorithm can then decide whether displacing or retaining a water molecule leads to a more favorable binding energy.[6]
-
-
-
Limitations of the Scoring Function: Standard scoring functions are generalized and may not accurately capture the specific interactions that drive selectivity for your target family.[9]
-
Solution: Post-Docking Refinement and Rescoring. Do not rely solely on the docking score.
-
MM/GBSA or MM/PBSA Calculations: These methods provide a more accurate estimation of binding free energy by considering solvation effects.[10] They can be used to re-rank the docked poses from your on- and off-targets.
-
Interaction Fingerprinting: Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) for your top-ranked poses in both the on-target and off-target. A selective compound will often exhibit a unique interaction profile with the on-target that is absent in the off-target.
-
-
Experimental Workflow for Enhancing Selectivity:
Caption: Workflow for enhancing docking selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare my chroman-4-one analogs for docking?
Proper ligand preparation is crucial for accurate docking results.
-
Generate 3D Coordinates: If you have 2D structures, use a program like Open Babel or the preparation tools within your docking suite to generate 3D conformers.
-
Assign Correct Protonation States: The protonation state of your chroman-4-one analogs at physiological pH (around 7.4) must be correctly assigned. This is especially important if your analogs have ionizable groups like amines or carboxylic acids. Many docking software packages have tools to predict pKa values and assign protonation states.
-
Generate Tautomers: For certain substitution patterns, chroman-4-ones can exist in different tautomeric forms. It is important to generate and dock all relevant tautomers to avoid missing the bioactive conformation.
-
Energy Minimization: Perform a quick energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric clashes.
Q2: Which scoring function is best for chroman-4-one analogs?
There is no single "best" scoring function for all systems.[11] The performance of a scoring function is target-dependent.
-
General Guidance:
-
Force-field-based scoring functions (e.g., in AutoDock) can be effective as they calculate van der Waals and electrostatic interactions.[12]
-
Empirical scoring functions (e.g., in Glide, Surflex) are faster and are parameterized using experimental data, which can be advantageous.[13]
-
Knowledge-based scoring functions derive potentials from statistical observations of known protein-ligand complexes.
-
-
Best Practice: Consensus Scoring. A more robust approach is to use multiple scoring functions and look for a consensus.[14] If different scoring functions consistently rank a particular chroman-4-one analog highly for the on-target and poorly for the off-target, you can have greater confidence in the predicted selectivity.
Q3: My docking results show that a bulky substituent on the chroman-4-one ring improves affinity but decreases selectivity. How do I interpret this?
This is a classic trade-off in drug design. A bulky group might be making favorable hydrophobic interactions in a general pocket present in both your on- and off-targets.
-
Analysis:
-
Visualize the Binding Poses: Look at the binding poses in both targets. Is the bulky group simply filling a large, non-specific hydrophobic pocket?
-
Analyze the Pocket Topography: Compare the binding sites of the on- and off-targets. Are there subtle differences in shape or residue composition that you can exploit? For instance, the on-target might have a small sub-pocket adjacent to the main binding site that the off-target lacks.
-
Consider Ligand Efficiency (LE): A larger ligand is expected to have a better docking score.[15] Calculate the Ligand Efficiency (Binding Energy / Number of Heavy Atoms) to normalize for size. A more selective compound might have a better LE for the on-target, even if its absolute docking score is slightly worse than a less selective, larger analog.
-
-
Strategy:
-
Target Specific Sub-pockets: Design new analogs with smaller, more specific functional groups that can form targeted interactions (e.g., a hydrogen bond) with a residue unique to the on-target.
-
Introduce Rigidity: A flexible bulky group might adapt to both binding sites. Introducing some rigidity into the substituent could favor binding to the on-target's specific conformation.
-
Q4: How can I validate my docking protocol for chroman-4-one analogs?
Validation is essential to ensure your protocol is reliable for your specific target.
-
Re-docking: If a crystal structure of your target with a bound ligand (ideally, a chroman-4-one analog) is available, extract the ligand and dock it back into the binding site. A reliable protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Enrichment Studies: Create a dataset of known active and inactive compounds for your target. A good docking protocol should be able to distinguish between the actives and inactives, ranking the actives significantly higher.
-
Correlation with Experimental Data: If you have experimental binding data (e.g., IC50 or Ki values) for a series of chroman-4-one analogs, check if your docking scores or re-scored binding energies correlate with the experimental affinities. A strong correlation increases confidence in your model's predictive power.[15]
Data Summary Table: Interpreting Docking Scores for Selectivity
| Docking Score (On-Target) | Docking Score (Off-Target) | ΔΔG (On - Off) | Interpretation & Next Steps |
| -10.5 kcal/mol | -7.2 kcal/mol | -3.3 kcal/mol | Good Selectivity: The analog shows a strong preference for the on-target. Proceed with post-docking analysis (MM/GBSA, MD) to confirm the stability of the binding pose. |
| -9.8 kcal/mol | -9.5 kcal/mol | -0.3 kcal/mol | Poor Selectivity: The analog binds to both targets with similar affinity. Troubleshooting: Re-evaluate receptor preparation (use ensemble docking), consider the role of water, and analyze interaction fingerprints to identify opportunities for selective interactions. |
| -6.5 kcal/mol | -8.9 kcal/mol | +2.4 kcal/mol | Undesirable Selectivity: The analog prefers the off-target. Action: This compound is likely not a good candidate. Analyze the binding pose in the off-target to understand the key interactions driving this affinity and avoid these features in future designs. |
| -11.2 kcal/mol | -10.9 kcal/mol | -0.3 kcal/mol | Potentially Misleading: The high affinity for both targets might be due to the large size of the ligand. Action: Calculate Ligand Efficiency (LE). If the LE is poor, the high affinity is likely an artifact of size. Redesign analogs to optimize specific interactions rather than just filling the pocket. |
Part 3: Advanced Protocols & Methodologies
Protocol: Comparative Docking for Selectivity Assessment
This protocol outlines a step-by-step methodology for assessing the selectivity of a library of chroman-4-one analogs against an on-target and an off-target.
Step 1: Preparation of Protein Structures
-
Download the crystal structures of the on-target and off-target from the Protein Data Bank (PDB).
-
Prepare the proteins using a standard protocol: remove water molecules (unless specific ones are to be kept), add hydrogens, and assign protonation states.
-
If using ensemble docking, generate multiple receptor conformations for both targets via MD simulations or by aligning multiple crystal structures.
Step 2: Preparation of Ligand Library
-
Prepare 3D structures of your chroman-4-one analogs.
-
Ensure correct ionization states and generate relevant tautomers.
-
Perform a brief energy minimization for each ligand.
Step 3: Docking and Scoring
-
Define the binding site for both the on-target and off-target based on co-crystallized ligands or literature information.
-
Dock the entire ligand library into both the on-target and off-target(s).
-
If possible, use multiple docking programs or scoring functions to generate a consensus view.
Step 4: Post-Docking Analysis and Selectivity Calculation
-
For each analog, identify the top-scoring pose in both the on-target and off-target.
-
Calculate the difference in docking scores (ΔScore = Score_on-target - Score_off-target). A more negative ΔScore suggests higher selectivity for the on-target.
-
Re-rank the top poses using MM/GBSA or MM/PBSA to get a more accurate estimate of the binding free energy difference (ΔΔG).
-
Perform interaction fingerprinting to identify key interactions that are unique to the on-target.
-
Visualize the top-ranked poses of the most selective compounds to ensure they have reasonable geometries and form meaningful interactions.
Logical Flow for Post-Docking Analysis:
Caption: Post-docking analysis workflow for selectivity.
By implementing these more rigorous and analytical approaches, you can significantly enhance the reliability and predictive power of your molecular docking studies for chroman-4-one analogs, leading to more successful and efficient drug discovery campaigns.
References
-
Schmidtke, P., & Barril, X. (2011). Molecular Docking with Ligand Attached Water Molecules. Journal of Chemical Information and Modeling, 51(4), 933–940. [Link]
- Carlson, H. A. (2018). Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics.
-
Lorber, D. M., & Shoichet, B. K. (2002). Protein-protein docking with multiple residue conformations and residue substitutions. Protein Science, 11(6), 1345–1362. [Link]
-
Jain, A. N. (2009). Effects of protein conformation in docking: improved pose prediction through protein pocket adaptation. Journal of Computer-Aided Molecular Design, 23(6), 355–374. [Link]
-
Feinstein, W. P., & Brylinski, M. (2015). Exploiting Ordered Waters in Molecular Docking. Journal of Chemical Information and Modeling, 55(8), 1638–1646. [Link]
-
Aldeghi, M., et al. (2017). Predictions of Ligand Selectivity from Absolute Binding Free Energy Calculations. Journal of the American Chemical Society, 139(2), 946–957. [Link]
- El Hage, K., et al. (2020). Role of Water Molecules in Protein–Ligand Dissociation and Selectivity Discrimination: Analysis of the Mechanisms and Kinetics of Biomolecular Solvation Using Molecular Dynamics.
- Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(12), 2997.
- Lelimousin, M., et al. (2016). Developing a Comparative Docking Protocol for the Prediction of Peptide Selectivity Profiles: Investigation of Potassium Channel Toxins. Toxins, 8(11), 324.
-
Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Advent Informatics. Retrieved from [Link]
- Cavasotto, C. N., & Singh, N. (2014). Multi-Conformer Ensemble Docking to Difficult Protein Targets. The Journal of Physical Chemistry B, 118(39), 11449–11458.
- Head, M. S., et al. (2018). Refining evERdock: Improved selection of good protein-protein complex models achieved by MD optimization and use of multiple conformations. The Journal of Chemical Physics, 149(19), 194106.
- Hilaris. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(4).
- Agboh, K., & Mucs, D. (2017).
-
Cresset Group. (2022). Understanding the role of water in protein-ligand complexes and when to consider water in drug discovery. Massachusetts Biotechnology Council. [Link]
- Aldeghi, M., et al. (2017). Predictions of Ligand Selectivity from Absolute Binding Free Energy Calculations. Journal of the American Chemical Society, 139(2), 946–957.
- Dickson, A., & Tiwary, P. (2019). Recent advances in computational methods for studying ligand binding kinetics. Current Opinion in Structural Biology, 56, 129–136.
- Case Studies of Docking in Drug Discovery. (2008). InTech.
-
Patsnap. (2025). How to improve drug selectivity?. Patsnap Synapse. [Link]
-
Wikipedia. (2023). Scoring functions for docking. Wikipedia. [Link]
- IntechOpen. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen.
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
- Ferreira, L. G., et al. (2015).
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Video]. YouTube. [Link]
- Open Access Journals. (2023).
- Guterres, H., & Im, W. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations.
- Journal of Medicinal Chemistry. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.
- Annual Reviews. (2024). The Art and Science of Molecular Docking. Annual Reviews.
- ETFLIN. (2022). A Beginner's Guide to Molecular Docking. ETFLIN.
- Docking and Post-Docking str
- Shoichet, B. K., et al. (2018). Selectivity Challenges in Docking Screens for GPCR Targets and Antitargets. Journal of Medicinal Chemistry, 61(17), 7841–7855.
- Roy, K., & Bhattacharjee, A. (2009). Functional group based Ligand binding affinity scoring function at atomic environmental level.
- ResearchGate. (2009). Functional group based Ligand binding affinity scoring function at atomic environmental level.
- ACS Chemical Neuroscience. (2020). Prediction of the Binding Affinities and Selectivity for CB1 and CB2 Ligands Using Homology Modeling, Molecular Docking, Molecular Dynamics Simulations, and MM-PBSA Binding Free Energy Calculations.
- ResearchGate. (n.d.). COMPARATIVE ANALYSIS OF BLIND DOCKING REPRODUCIBILITY.
- ACS Publications. (2024). Docking Score ML: Target-Specific Machine Learning Models Improving Docking-Based Virtual Screening in 155 Targets.
- R Discovery. (2020).
- Carlson, H. A., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(22), 7763–7791.
- ResearchGate. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design.
- MDPI. (2024). Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. MDPI.
- BenchChem. (2025). Validating Molecular Docking: A Comparative Guide for 8-Methoxy-chroman-3-carboxylic Acid and Analogs. BenchChem.
- ACS Publications. (2021). Rational Approaches to Improving Selectivity in Drug Design.
- ACS Publications. (2003). Evaluation of Docking Performance: Comparative Data on Docking Algorithms.
- Semantic Scholar. (n.d.).
- JSciMed Central. (2016). Challenges in Docking: Mini Review. JSciMed Central.
Sources
- 1. youtube.com [youtube.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Molecular Docking in the Study of Ligand-Protein Recognition: An Overview | IntechOpen [intechopen.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploiting Ordered Waters in Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Significant Enhancement of Docking Sensitivity using Implicit Ligand Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ajol.info [ajol.info]
- 13. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Validation of the Anticancer Effects of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one: A Comparative Guide
Executive Summary
The compound (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , widely known as Sappanone A (CAS: 102067-84-5), is a naturally occurring homoisoflavanone isolated from the heartwood of Caesalpinia sappan L. [1]. Historically recognized for its anti-inflammatory properties via PDE4 inhibition [3], recent high-impact oncology research has repositioned Sappanone A as a potent, multi-target anticancer agent.
Unlike classical cytotoxic chemotherapeutics that primarily trigger caspase-dependent apoptosis, Sappanone A uniquely induces ferroptosis —an iron-dependent form of programmed cell death—by targeting inosine monophosphate dehydrogenase-2 (IMPDH2) and modulating the NRF2/xCT/GPX4 signaling axis [1, 2]. This guide provides drug development professionals with an objective comparative analysis and a self-validating in vivo experimental framework to evaluate Sappanone A's efficacy against solid tumors.
Mechanistic Causality: How Sappanone A Drives Tumor Regression
To design an effective in vivo validation study, researchers must first understand the causality behind the compound's mechanism of action. Sappanone A does not merely halt the cell cycle; it actively dismantles the tumor's redox defense mechanisms.
-
IMPDH2 Inhibition & Iron Accumulation: Sappanone A specifically targets IMPDH2, an enzyme overexpressed in hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) to support rapid nucleotide synthesis. Inhibition leads to metabolic catastrophe and intracellular Fe2+ accumulation [1].
-
Suppression of the NRF2/xCT/GPX4 Axis: Tumors often hijack the NRF2 antioxidant pathway to resist oxidative stress. Sappanone A downregulates NRF2, which subsequently suppresses xCT (the cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4). Without GPX4, toxic lipid peroxides (measured as Malondialdehyde, MDA) rapidly accumulate [2].
-
Mitochondrial Dysfunction: Sappanone A disrupts mitochondrial ATP synthase, leading to severe mitochondrial energy metabolism dysfunction and the inhibition of protective mitophagy pathways[2].
Fig 1: Sappanone A induces ferroptosis via IMPDH2 targeting and NRF2/xCT/GPX4 axis suppression.
Comparative Performance Analysis
When evaluating Sappanone A for preclinical development, it must be benchmarked against standard-of-care therapeutics and classical pharmacological tool compounds.
-
Versus Sorafenib: While Sorafenib is a first-line kinase inhibitor for HCC that also induces ferroptosis, tumors rapidly develop resistance by upregulating NRF2. Because Sappanone A actively downregulates NRF2, it presents a strategic advantage for Sorafenib-resistant phenotypes [1].
-
Versus Erastin: Erastin is a highly potent classical ferroptosis inducer in vitro. However, its poor in vivo solubility and severe systemic toxicity limit its clinical viability. Sappanone A, conversely, exhibits high in vivo safety, even demonstrating protective anti-inflammatory effects in healthy tissues (e.g., preventing acute lung injury) [3].
-
Versus Brazilin: Another major compound from C. sappan, Brazilin, primarily drives caspase-3/7 dependent apoptosis [4]. Sappanone A provides a differentiated, iron-dependent mechanism, making it ideal for apoptosis-resistant solid tumors.
Table 1: Preclinical Comparison of Sappanone A vs. Alternatives
| Compound | Primary Mechanism | In Vivo Toxicity Profile | Resistance Liability | Clinical / Preclinical Status |
| Sappanone A | IMPDH2 Inhibition, NRF2/GPX4 suppression (Ferroptosis) | Low (Protects healthy tissue via PDE4 inhibition) | Low (Bypasses apoptosis resistance) | Preclinical (High potential) |
| Sorafenib | Multi-kinase inhibition, incidental ferroptosis | High (Hand-foot syndrome, hepatotoxicity) | High (NRF2 upregulation) | FDA Approved (Standard of Care) |
| Erastin | Direct System Xc- inhibition (Ferroptosis) | High (Systemic toxicity, poor PK) | Moderate | Tool Compound / Preclinical |
| Brazilin | Caspase-dependent Apoptosis | Low to Moderate | High (Bcl-2 overexpression) | Preclinical |
In Vivo Validation Protocol: Subcutaneous Xenograft Model
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It pairs macroscopic tumor regression data with orthogonal molecular endpoints (lipid peroxidation and GPX4 expression) to prove that the observed efficacy is explicitly driven by the proposed ferroptotic mechanism [1, 2].
Phase 1: Preparation and Inoculation
-
Cell Culture: Cultivate target human cancer cells (e.g., HCC cell line Huh7 or NSCLC cell line A549) in DMEM supplemented with 10% FBS. Harvest at 80% confluency.
-
Inoculation: Resuspend cells in a 1:1 mixture of PBS and Matrigel to enhance engraftment. Inject 5×106 cells subcutaneously into the right flank of 6-week-old male BALB/c nude mice.
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ ( Volume=0.5×Length×Width2 ), randomize mice into four groups (n=6 per group) to ensure uniform baseline tumor burden.
Phase 2: Dosing Strategy
Homoisoflavanones can exhibit poor aqueous solubility. Formulate Sappanone A in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline.
-
Group 1 (Negative Control): Vehicle only, administered intraperitoneally (i.p.) daily.
-
Group 2 (Low Dose): Sappanone A, 25 mg/kg i.p. daily.
-
Group 3 (High Dose): Sappanone A, 50 mg/kg i.p. daily.
-
Group 4 (Positive Control): Sorafenib, 30 mg/kg oral gavage (p.o.) daily.
Phase 3: In-Life Monitoring & Endpoint Analysis
-
In-Life: Measure tumor volume and body weight every 3 days. A stable body weight trajectory validates the compound's low systemic toxicity.
-
Tissue Harvesting: On day 21 post-randomization, euthanize the mice. Excise, weigh, and photograph the tumors. Divide each tumor: snap-freeze one half in liquid nitrogen for biochemical assays, and fix the other half in 4% paraformaldehyde for histology.
-
Mechanistic Validation (Crucial Step):
-
Ferroptosis Assays: Quantify Malondialdehyde (MDA) levels and intracellular Fe2+ in the snap-frozen tumor homogenates using colorimetric assay kits. Elevated MDA and iron in the Sappanone A groups validate lipid peroxidation.
-
Western Blotting: Probe tumor lysates for NRF2, xCT, and GPX4. A dose-dependent decrease in these proteins confirms the in vivo disruption of the antioxidant axis.
-
Immunohistochemistry (IHC): Stain fixed sections for Ki-67 (proliferation marker) to visualize the suppression of tumor growth.
-
Fig 2: Standardized in vivo xenograft workflow for evaluating Sappanone A efficacy.
Conclusion
(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one (Sappanone A) represents a highly promising scaffold for next-generation oncology therapeutics. By bypassing traditional apoptotic pathways and directly inducing ferroptosis via the NRF2/xCT/GPX4 axis, it offers a robust alternative to current standard-of-care kinase inhibitors, particularly in drug-resistant solid tumors. Its dual action of tumor-specific metabolic disruption and systemic anti-inflammatory protection warrants aggressive advancement into late-stage preclinical pharmacokinetics and IND-enabling studies.
References
-
Title: Investigating the mechanism of ferroptosis induction by sappanone A in hepatocellular carcinoma: NRF2/xCT/GPX4 axis. Source: European Journal of Pharmacology URL: [Link]
-
Title: Exploring the Mechanism of Ferroptosis Induction by Sappanone A in Cancer: Insights into the Mitochondrial Dysfunction Mediated by NRF2/xCT/GPX4 Axis. Source: International Journal of Biological Sciences URL: [Link]
-
Title: Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L. Source: Journal of Ethnopharmacology URL: [Link]
-
Title: An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation. Source: Plants (MDPI) URL: [Link]
Comparative Molecular Docking Analysis of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one with Known Kinase Inhibitors: An In Silico Investigation
In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is a perpetual endeavor. The chroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and anti-inflammatory properties. This guide presents a comprehensive in silico analysis of a specific chroman-4-one derivative, (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, to elucidate its potential as a kinase inhibitor.
While direct experimental targets of this compound are yet to be fully characterized, the broader class of 3-benzylidenechroman-4-ones has demonstrated significant activity against various cancer cell lines and has been implicated in the inhibition of several protein kinases.[1][2][3] This observation provides a strong rationale for investigating its interaction with well-established oncological targets. This study, therefore, focuses on two pivotal receptor tyrosine kinases implicated in tumor progression and angiogenesis: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Through a rigorous molecular docking protocol, we will compare the binding affinity and interaction patterns of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one with those of known, clinically relevant inhibitors of EGFR and VEGFR-2. This comparative approach aims to predict the therapeutic potential of this novel compound and provide a foundation for future experimental validation.
I. Methodological Framework: A Step-by-Step Guide to In Silico Kinase Inhibition Analysis
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking analysis. The causality behind each step is explained to provide a clear understanding of the experimental design.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the molecular docking workflow.
1. Receptor and Ligand Structure Acquisition:
-
Receptor Structures: The three-dimensional crystal structures of the kinase domains of human EGFR and VEGFR-2 were retrieved from the Protein Data Bank (PDB).[3][4][5] Specifically, the following structures were selected based on their resolution and the presence of a co-crystallized inhibitor, which is crucial for validating the docking protocol:
-
Ligand Structures: The 2D structure of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one and the known inhibitors (Erlotinib for EGFR, and Sorafenib and Axitinib for VEGFR-2) were obtained from the PubChem database.[2][8] These structures were then converted to 3D format and subjected to energy minimization using appropriate molecular mechanics force fields to obtain stable, low-energy conformations.
2. Preparation of Macromolecules and Ligands:
-
Receptor Preparation: The retrieved protein structures were prepared for docking using AutoDockTools.[9] This critical step involves the removal of all water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges. This ensures that the protein is in a chemically correct state for the docking simulation.
-
Ligand Preparation: The 3D structures of the novel compound and the known inhibitors were prepared by assigning Gasteiger charges and defining rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the receptor's active site. The prepared ligand files were saved in the PDBQT format, which is the required input format for AutoDock Vina.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box was generated around the active site of each receptor. The dimensions and center of the grid box were defined to encompass the entire binding pocket occupied by the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding region of the protein.
-
Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program for computational docking.[9][10] Vina employs a sophisticated scoring function to estimate the binding affinity (in kcal/mol) between the ligand and the receptor. For each ligand, multiple binding poses were generated and ranked based on their docking scores.
4. Validation of the Docking Protocol:
-
Redocking of Co-crystallized Ligands: To ensure the reliability of the docking protocol, the co-crystallized ligand was extracted from the original PDB file and then re-docked into the active site of its respective receptor. The root-mean-square deviation (RMSD) between the predicted binding pose and the experimentally determined pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[11]
5. Analysis and Visualization of Docking Results:
-
Binding Affinity and Interactions: The docking results were analyzed to compare the binding affinities of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one with the known inhibitors. The binding poses of the ligands were visualized using PyMOL to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
II. Results: A Comparative Look at Binding Affinities and Interactions
The molecular docking simulations provided valuable insights into the potential of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one as an inhibitor of EGFR and VEGFR-2. The binding affinities and key interactions are summarized below.
Comparative Docking Scores
| Target Protein | Ligand | Docking Score (kcal/mol) |
| EGFR | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one | -8.2 |
| Erlotinib (Known Inhibitor) | -7.3[7] | |
| VEGFR-2 | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one | -9.1 |
| Sorafenib (Known Inhibitor) | -8.5 | |
| Axitinib (Known Inhibitor) | -8.8 |
Note: The docking scores are predicted binding affinities. Lower (more negative) values indicate a stronger predicted binding affinity.
Analysis of Binding Interactions
The visualization of the docking poses revealed distinct interaction patterns for (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one within the active sites of both EGFR and VEGFR-2.
EGFR Interaction Diagram:
Caption: Predicted binding interactions of the novel compound in the VEGFR-2 active site.
The docking results indicate that (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one forms multiple hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pockets of both EGFR and VEGFR-2. Notably, the predicted binding affinity for VEGFR-2 is stronger than that of the known inhibitors Sorafenib and Axitinib. In the case of EGFR, the novel compound also shows a more favorable binding energy compared to the established inhibitor Erlotinib. [7]
III. Discussion and Future Perspectives
This in silico investigation provides compelling evidence for the potential of (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one as a dual inhibitor of EGFR and VEGFR-2. The predicted binding affinities, which surpass those of well-established clinical drugs, underscore the promise of this compound as a lead candidate for further development.
The molecular interactions observed in the docking simulations highlight the structural features of the compound that contribute to its strong binding. The dihydroxybenzylidene and hydroxychroman-4-one moieties appear to be crucial for forming hydrogen bonds with key residues in the kinase domains, while the overall scaffold facilitates favorable hydrophobic interactions.
It is imperative to acknowledge that these findings are based on computational predictions and require experimental validation. Future research should focus on the following:
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity (IC50 values) of the compound against EGFR and VEGFR-2.
-
Cell-Based Assays: To evaluate the antiproliferative and anti-angiogenic effects of the compound in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
IV. References
-
Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH. (n.d.). Retrieved March 20, 2026, from
-
Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - Frontiers. (n.d.). Retrieved March 20, 2026, from
-
PubChem Substance and Compound databases | Nucleic Acids Research | Oxford Academic. (2015, September 22). Retrieved March 20, 2026, from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025, April 30). Retrieved March 20, 2026, from [Link]
-
Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Retrieved March 20, 2026, from [Link]
-
Protein Data Bank - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors - Brieflands. (2025, September 27). Retrieved March 20, 2026, from [Link]
-
3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011, December 1). Retrieved March 20, 2026, from [Link]
-
Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved March 20, 2026, from [Link]
-
Discovery of potential VEGFR-2 inhibitors from natural products by virtual screening and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved March 20, 2026, from [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2024, November 1). Retrieved March 20, 2026, from [Link]
-
Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies - Taylor & Francis. (2023, September 14). Retrieved March 20, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). Retrieved March 20, 2026, from [Link]
-
List of EGFR inhibitors (anti-EGFR) - Drugs.com. (n.d.). Retrieved March 20, 2026, from [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State |. (n.d.). Retrieved March 20, 2026, from [Link]
-
PubChem Compound. (n.d.). Retrieved March 20, 2026, from [Link]
-
5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. (2016, June 8). Retrieved March 20, 2026, from [Link]
-
3POZ: EGFR Kinase domain complexed with tak-285 - RCSB PDB. (2011, March 30). Retrieved March 20, 2026, from [Link]
-
4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl) - RCSB PDB. (2012, September 26). Retrieved March 20, 2026, from [Link]
-
4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib - RCSB PDB. (2014, November 5). Retrieved March 20, 2026, from [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL. (2023, June 4). Retrieved March 20, 2026, from [Link]
-
(PDF) PubChem Substance and Compound databases - ResearchGate. (2015, September 10). Retrieved March 20, 2026, from [Link]
-
5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686 - RCSB PDB. (2017, October 18). Retrieved March 20, 2026, from [Link]
-
3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120 - RCSB PDB. (2008, December 23). Retrieved March 20, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved March 20, 2026, from [Link]
-
Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). Retrieved March 20, 2026, from [Link]
-
Full article: Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - Taylor & Francis. (2021, August 2). Retrieved March 20, 2026, from [Link]
-
Molecular Docking Study: Application to the Epidermal Growth Factor Receptor - MDPI. (2024, November 14). Retrieved March 20, 2026, from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2024, November 13). Retrieved March 20, 2026, from [Link]
-
2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab - RCSB PDB. (2007, February 27). Retrieved March 20, 2026, from [Link]
-
Mastering PyMOL: Your Essential Guide to Molecular Visualization - YouTube. (2023, August 29). Retrieved March 20, 2026, from [Link]
-
Visualizing science with PyMOL 3 - Schrödinger. (n.d.). Retrieved March 20, 2026, from [Link]
-
3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012, September 5). Retrieved March 20, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved March 20, 2026, from [Link]
-
PubChem Compound - Data Catalog. (n.d.). Retrieved March 20, 2026, from [Link]
-
PubChem structure search - NIH. (n.d.). Retrieved March 20, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved March 20, 2026, from [Link]
-
pdb_00002xir - wwPDB. (2023, December 20). Retrieved March 20, 2026, from [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications - YouTube. (2024, December 5). Retrieved March 20, 2026, from [Link]
-
3VNT: Crystal Structure of the Kinase domain of Human VEGFR2 with at[2][6]hiazolo[5,4-b]pyridine derivative - RCSB PDB. (2012, April 11). Retrieved March 20, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). Retrieved March 20, 2026, from [Link]
-
Computed Structure Models and RCSB.org. (2026, February 13). Retrieved March 20, 2026, from [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. (n.d.). Retrieved March 20, 2026, from [Link]
-
Organization of 3D Structures in the Protein Data Bank - RCSB PDB. (2023, October 25). Retrieved March 20, 2026, from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023, January 31). Retrieved March 20, 2026, from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). Retrieved March 20, 2026, from [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved March 20, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BindingDB BDBM7457 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one::2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-chromen-4-one::2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-chromone;dihydrate::CHEMBL31574::Fisetin (14)::Fisetin, 15::fisetin [bindingdb.org]
- 9. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives [comptes-rendus.academie-sciences.fr]
- 11. Multidimensional in silico strategy for identification of natural polyphenols-based SARS-CoV-2 main protease (Mpro) inhibitors to unveil a hope against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Silico Predictions with In Vitro Efficacy for Homoisoflavonoids
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Homoisoflavonoids are a rare subclass of naturally occurring flavonoids characterized by a unique 16-carbon skeleton (possessing one additional carbon compared to standard flavonoids)[1]. Sourced primarily from the Asparagaceae and Fabaceae families, these compounds exhibit profound multi-target pharmacological properties, including anti-angiogenic, anti-inflammatory, and anti-cancer activities[2].
In modern drug discovery, the transition from computational (in silico) screening to wet-lab (in vitro) validation is a critical bottleneck. While in silico platforms offer high-throughput predictive power, they often struggle to account for dynamic physiological environments. This guide objectively compares the predictive performance of in silico models against empirical in vitro data for homoisoflavonoids, providing researchers with a self-validating framework to ensure scientific integrity during lead optimization.
The Predictive Architecture: In Silico Modeling
Computational approaches serve as the first filter in identifying bioactive homoisoflavonoids. By simulating the physical interactions between a small molecule and a protein target, researchers can predict binding affinities and pose geometries.
-
Molecular Docking: Tools utilizing CHARMM or MMFF94 force fields evaluate the steric and electrostatic complementarity between homoisoflavonoids and target pockets (e.g., the ATP-binding site of kinases or the active site of viral proteases)[3].
-
Molecular Dynamics (MD) & MM-PBSA: Static docking cannot account for protein flexibility. MD simulations measure the Root Mean Square Deviation (RMSD) of the protein backbone. For instance, sappanin-type homoisoflavonoids complexed with acetylcholinesterase (AChE) demonstrated high stability with an RMSD below 0.25 nm, validating the initial docking poses and suggesting strong in vitro potential[4].
In silico prediction to in vitro validation workflow for homoisoflavonoids.
Empirical Ground Truth: In Vitro Validation
To validate computational claims, in vitro assays must be designed as self-validating systems. A predicted high-affinity binder is meaningless if it cannot penetrate a cell membrane or if it aggregates in aqueous assay buffers.
-
Cell-Free Kinase Assays: Utilizing automated high-throughput screening (HTS) allows for the precise quantification of ATP-competitive inhibition. For example, hematoxylin (a homoisoflavonoid derivative) was empirically proven to be a broad-spectrum protein tyrosine kinase (PTK) inhibitor, strongly inhibiting c-Src with an IC50 of 440 nM[5].
-
Phenotypic Cellular Assays (Matrigel Tube Formation): To validate anti-angiogenic predictions (e.g., VEGFR2 inhibition), the Matrigel tube formation assay is the gold standard[2]. Matrigel mimics the extracellular matrix, forcing human retinal endothelial cells (HRECs) to rely on active cytoskeletal remodeling and functional signaling cascades to form 3D capillary-like structures[6].
Comparative Data Analysis: Prediction vs. Reality
How well do the in silico binding energies correlate with in vitro IC50 values? The table below synthesizes data across multiple targets, demonstrating that while highly negative binding energies (<-8.0 kcal/mol) generally predict low micromolar to nanomolar efficacy, the correlation is not perfectly linear due to factors like aqueous solubility and membrane permeability.
| Compound (Homoisoflavonoid) | Primary Target | In Silico Binding Energy | In Vitro Efficacy (IC50) | Correlation Assessment |
| Hematoxylin | c-Src Kinase | -8.4 kcal/mol (Est.) | 0.44 µM | Strong: High computational affinity translates directly to nanomolar enzymatic inhibition[5]. |
| Compound 5 (Sappanin-type) | AChE | -9.2 kcal/mol | 1.25 µM | Moderate: Excellent docking score, but moderate in vitro inhibition, likely due to solvation penalties[4]. |
| 6-Aldehydoisoophiopogonone A | VEGFR2 | -9.1 kcal/mol | 2.70 µM | Strong: High target affinity correlates well with robust phenotypic anti-angiogenic activity[2],[7]. |
| Synthetic Homoisoflavonoid 46 | HREC Tube Formation | N/A | < 5.0 µM | Strong: In silico predictions regarding bulky B-ring substitutions successfully translated to in vitro success[6]. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies detail not just the procedural steps, but the fundamental causality behind each action.
Protocol 1: In Silico Molecular Docking & MD Simulation
-
Ligand and Protein Preparation: Retrieve the 3D crystallographic structure of the target (e.g., VEGFR2 or AChE) from the Protein Data Bank. Protonate structures at pH 7.4 and minimize energy using the CHARMM force field[3].
-
Causality: Proteins in biological systems exist in specific ionization states dictated by physiological pH. Failing to protonate histidine or aspartate residues correctly will result in false-positive hydrogen bond predictions. Energy minimization resolves steric clashes from the crystal lattice, relaxing the protein into a thermodynamically plausible state.
-
-
Grid Box Generation and Docking: Define a bounding box around the known active site (e.g., the ATP-binding cleft) and execute docking algorithms (e.g., CDOCKER) generating at least 10 conformers per homoisoflavonoid[3].
-
Causality: Restricting the search space to the active site increases computational efficiency and prevents the algorithm from identifying irrelevant allosteric sites that have no biological consequence.
-
-
Molecular Dynamics (MD) Validation: Subject the best-docked complex to a 50–100 ns MD simulation in an explicit solvent model, calculating the RMSD of the protein backbone.
-
Causality: Docking treats the protein as a rigid entity. MD introduces kinetic energy, simulating how water molecules and thermal fluctuations impact the complex. An RMSD stabilizing below 0.25 nm confirms that the homoisoflavonoid-protein interaction is stable over time, rather than a transient computational artifact[4].
-
Protocol 2: In Vitro Matrigel Tube Formation Assay (Phenotypic Validation)
-
Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL of Matrigel per well and polymerize at 37°C for 30 minutes[2].
-
Causality: Matrigel is a gelatinous protein mixture that must be kept cold to prevent premature gelation. Once polymerized, it mimics the complex extracellular matrix (ECM) rich in laminin and collagen IV, providing the spatial scaffolding required for endothelial cells to migrate and form 3D tubes.
-
-
Cell Seeding and Treatment: Seed Human Retinal Endothelial Cells (HRECs) at a density of 1.5 × 10^4 cells/well in basal medium. Immediately treat with the homoisoflavonoid (e.g., 0.1–10 µM) or a vehicle control (DMSO <0.1%), alongside a positive control (e.g., Sunitinib)[6].
-
Causality: Testing against a known clinical inhibitor (Sunitinib) creates a self-validating system, ensuring the assay is sensitive to VEGFR2 inhibition. Keeping DMSO below 0.1% prevents solvent-induced cytotoxicity, which could be falsely interpreted as anti-angiogenic efficacy.
-
-
Image Acquisition and Quantification: Incubate for 12–18 hours. Image the wells using an inverted phase-contrast microscope. Quantify total tubule length and branch points using image analysis software[2].
-
Causality: 12-18 hours is the optimal kinetic window; beyond this, endothelial tubes naturally undergo apoptosis and network collapse, which would artificially skew the quantification of the compound's inhibitory effect.
-
Mechanism of VEGFR2 pathway inhibition by homoisoflavonoids.
References
-
Naturally Occurring Homoisoflavonoids Function as Potent Protein Tyrosine Kinase Inhibitors by c-Src-Based High-Throughput Screening Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Research Progress on Hypoglycemic Effects and Molecular Mechanisms of Flavonoids: A Review Source: MDPI URL:[Link]
-
In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) Source: PMC - NIH URL:[Link]
-
Potent natural-source homoisoflavonoids significantly block the ability of HRECs to form tube-like structures Source: ResearchGate URL:[Link]
-
Sappanin-type homoisoflavonoids from Scilla nervosa inhibits acetylcholinesterase enzyme: a combined in silico and in vitro approach Source: ResearchGate URL:[Link]
-
Highly potent synthetic homoisoflavonoid 46 significantly blocks the ability of HRECs to form tube-like structures Source: ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Studies of Some Isoflavonoids as Potential Candidates against COVID-19 Targeting Human ACE2 (hACE2) and Viral Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized biologically active compounds is just as critical as the experimental data they generate. (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , commonly known as Sappanone A , is a potent homoisoflavonoid utilized in drug development for its ability to inhibit p38 MAPK and NF-κB pathways while activating Nrf2[1].
Because of its broad biological activity—including antibacterial, antifungal, and kinase-inhibitory properties[2]—improper disposal can severely disrupt wastewater biological treatment processes and pose aquatic toxicity risks. This guide provides a self-validating, causality-driven framework for the operational handling and disposal of Sappanone A.
Part 1: Physicochemical Properties & Hazard Profile
Before handling the compound, personnel must understand its physical properties to anticipate solubility constraints and waste classification.
Table 1: Quantitative Operational Data for Sappanone A
| Property | Value / Specification |
| Chemical Name | (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one |
| CAS Number | 102067-84-5[2] |
| Molecular Weight | 284.26 g/mol [3] |
| Molecular Formula | C16H12O5[3] |
| Solubility (In Vitro) | DMSO: 15 mg/mL; DMF: 20 mg/mL; Ethanol: 5 mg/mL[2] |
| Storage (Solid) | -20°C to -80°C (Protect from light and moisture)[1] |
| Primary Hazard Class | Toxic Solid / Environmentally Hazardous Substance |
Part 2: Mechanistic Context & Experimental Workflow
Understanding the cellular targets of Sappanone A is essential for recognizing why its waste must be strictly segregated from biological drains. The compound actively alters cellular transcription and cytokine release[2].
Sappanone A cellular mechanism: p38/NF-κB inhibition and Nrf2 activation.
Step-by-Step Methodology: Stock Solution Preparation
To ensure assay reproducibility and minimize hazardous waste generation, follow this causality-driven preparation protocol:
-
Equilibration: Allow the sealed vial to reach room temperature inside a desiccator for 30 minutes before opening.
-
Causality: Opening cold vials causes atmospheric condensation on the powder. Moisture degrades the compound and significantly reduces its solubility in DMSO[1].
-
-
Dissolution: Dissolve the powder in anhydrous DMSO to achieve a 10-20 mM stock concentration.
-
Causality: Standard benchtop DMSO absorbs water over time. Anhydrous DMSO ensures complete solvation of the hydrophobic homoisoflavonoid structure[1].
-
-
Aliquoting: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes.
-
Causality: The benzylidene double bond is highly sensitive to photo-oxidation. Furthermore, repeated freeze-thaw cycles will precipitate the compound, ruining the stock and generating unnecessary chemical waste.
-
-
Storage: Store aliquots at -80°C. Discard any unused thawed portions rather than refreezing[1].
Part 3: Waste Segregation & Disposal Procedures
Sappanone A falls under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories[4]. Under no circumstances should this compound or its solutions be discarded down the sink drain [5].
Laboratory waste segregation and EHS disposal workflow for Sappanone A.
Step-by-Step Methodology: Proper Disposal Protocols
1. Solid Waste (Unused Powder & Expired Stocks)
-
Collection: Transfer unused solid chemical into a sealable, chemically compatible secondary container (e.g., high-density polyethylene or amber glass)[6].
-
Labeling: Immediately affix a hazardous waste label. Specify the contents as "Hazardous Waste: Toxic Solid - Sappanone A (Phenolic Derivative)" and include the date of first accumulation[5].
-
Storage: Store in your laboratory's designated Satellite Accumulation Area (SAA). Keep physically separated from strong oxidizing agents to prevent reactive hazards[7].
2. Liquid Waste (DMSO / Ethanol Solutions)
-
Segregation: Pour Sappanone A solutions into a designated "Non-Halogenated Organic Solvent" waste carboy.
-
Causality: Mixing non-halogenated solvents (DMSO) with halogenated waste (e.g., Chloroform) drastically increases disposal costs and can trigger exothermic reactions[8].
-
-
Containment: The waste carboy must sit inside a secondary containment tray capable of holding 110% of the carboy's volume. Keep the lid securely threaded at all times unless actively adding waste[5].
-
Action Trigger: Request an Environmental Health and Safety (EHS) pickup when the container reaches exactly 90% capacity to prevent dangerous overpressurization[9].
3. Contaminated Consumables
-
Collection: Discard all pipette tips, empty Eppendorf tubes, and nitrile gloves that contacted the compound into a puncture-proof, sealable container[9].
-
Disposal Route: Do not place these in standard red biohazard bags unless they are co-contaminated with infectious biological agents. They must be managed as trace chemical waste destined for incineration[10].
Part 4: Spill Response & Emergency Protocols
A robust safety protocol must be a self-validating system. In the event of a dry powder spill (<25g), execute the following closed-loop decontamination procedure:
-
Containment: Immediately cover the spilled powder with chemical absorbent pads. Do not sweep vigorously or use a vacuum.
-
Causality: Standard vacuums lack HEPA filtration for chemicals and will aerosolize the biologically active powder, creating a severe inhalation hazard[6].
-
-
Decontamination: Carefully gather the pads and place them in a solid hazardous waste bin. Wipe the affected benchtop with a mild soap and water solution, followed by a 70% ethanol wipe.
-
Causality: Ethanol acts as an organic solvent to dissolve and lift any microscopic phenolic traces that water alone cannot remove[6].
-
-
Validation (The Self-Check): Visually inspect the surface under a bright, direct light source. Sappanone A has a distinct yellowish hue; the area is only considered decontaminated when no discoloration or crystalline sheen remains.
-
Reporting: Log the spill volume and the disposal of the cleanup materials in the laboratory's EHS manifest to maintain RCRA compliance[4].
References
-
National Institutes of Health (PubChem). "Sappanone A | C16H12O5 | CID 9817274." Retrieved from:[Link]
-
US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." Retrieved from:[Link]
-
LSU Health Sciences Center. "SOP for the safe use of Phenol and Phenol Solutions." Retrieved from:[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sappanone A | C16H12O5 | CID 9817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. nyu.edu [nyu.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
A Comprehensive Guide to the Safe Handling of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one
For Researchers, Scientists, and Drug Development Professionals
(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one , a member of the flavonoid family, is a compound of interest in various research and development endeavors. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, grounded in established safety principles for handling similar chemical entities.
Core Safety Directives & Hazard Assessment
The primary hazards associated with (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one are anticipated to be:
-
Oral Toxicity: Harmful if ingested.
-
Skin Irritation: May cause irritation upon contact with skin.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. For tasks with a high risk of splash or prolonged contact, consider double-gloving. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5][7] |
| Eyes/Face | Safety glasses with side shields or safety goggles | To protect against dust particles and accidental splashes. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[5] |
| Body | Laboratory coat | A standard, full-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if applicable) | A respirator is necessary when engineering controls (e.g., fume hood) are not available or are insufficient to control airborne dust, or during spill cleanup of powdered material. The type of respirator (e.g., N95, P100) should be selected based on a formal risk assessment.[5][6] |
Experimental Workflow: Safe Handling Procedures
The following diagram outlines the key steps for safely handling (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one in a laboratory setting.
Caption: A logical workflow for the safe handling of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one.
Operational and Disposal Plans
A clear and concise plan for both routine operations and emergency situations is crucial for maintaining a safe laboratory environment.
Standard Operating Procedures (SOPs)
-
Engineering Controls : All work with the solid form of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[7][8]
-
Weighing and Transfer : Use a spatula to handle the solid material. Avoid scooping or pouring in a manner that creates dust clouds. Weighing paper or a tared container should be used within the ventilated enclosure.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Housekeeping : Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined below.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9][10][11] Seek immediate medical attention. Do not rub the eyes.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol. Wear appropriate PPE, including respiratory protection, during cleanup. |
Waste Disposal Plan
As a halogen-free aromatic compound, (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled container for non-halogenated organic waste.[12][13] Do not dispose of down the drain.
-
Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
The following flowchart illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can work confidently and safely with (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, fostering a secure and productive research environment.
References
- Optimize Safety Handling Protocols For Phenolic Resin Use.
- MetLab Corporation. (2017, January 13).
- HA-International. Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
- Solvent Wastes in the Labor
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Yale Environmental Health & Safety. (n.d.).
- Carl ROTH. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cederroth. (n.d.). First Aid for your eyes.
- Cayman Chemical. (2025, May 27).
- Carl ROTH. (n.d.).
- An, Y., et al. (n.d.). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.
- Maastricht University. (n.d.).
- WebMD. (2024, August 20).
- University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
- Tokyo Chemical Industry. (2025, November 14). Safety Data Sheet - 4-Hydroxy-2,6-dimethoxybenzaldehyde.
- Columbia Doctors. (n.d.).
- Fisher Scientific. (2024, March 15).
Sources
- 1. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.be [fishersci.be]
- 4. Optimize Safety Handling Protocols For Phenolic Resin Use [eureka.patsnap.com]
- 5. metlabcorp.com [metlabcorp.com]
- 6. ha-international.com [ha-international.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. carlroth.com [carlroth.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Chemical Eye Burns Treatment: First Aid Information for Chemical Eye Burns [webmd.com]
- 11. Eye Injury: First Aid for Chemical Burns Information [columbiadoctors.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
